(2-Methoxypyridin-4-yl)methanol
Description
Properties
IUPAC Name |
(2-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBVKZRNXXJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560641 | |
| Record name | (2-Methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123148-66-3 | |
| Record name | (2-Methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanol: Chemical Properties, Structure Elucidation, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxypyridin-4-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with methoxy and hydroxymethyl functionalities, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed methodologies for its structure elucidation, and a summary of potential synthetic and purification protocols. As of this review, specific biological activities and associated signaling pathways for this compound have not been extensively reported in publicly available literature, highlighting an area ripe for future investigation.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| CAS Number | 123148-66-3 | [1] |
| Physical Form | Solid | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported | |
| SMILES String | OCC1=CC=NC(OC)=C1 | |
| InChI Key | YENBVKZRNXXJSF-UHFFFAOYSA-N |
Structure Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not available in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 2,4-disubstituted pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the five unique carbon atoms of the pyridine ring, the carbon of the hydroxymethyl group, and the carbon of the methoxy group. The chemical shifts would be influenced by the electron-donating effect of the methoxy group and the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₇H₉NO₂. The fragmentation pattern in the mass spectrum would likely involve the loss of the hydroxymethyl group, the methoxy group, and other characteristic cleavages of the pyridine ring.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, its preparation can be envisaged through several established synthetic routes commonly employed for pyridine derivatives.
Potential Synthetic Pathways
One plausible approach involves the reduction of a suitable precursor such as 2-methoxy-4-pyridinecarboxaldehyde or a corresponding carboxylic acid ester.
-
Reduction of 2-methoxy-4-pyridinecarboxaldehyde: The aldehyde can be selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[2][3][4][5]
-
Reduction of a 2-methoxy-isonicotinate ester: An ester, such as methyl 2-methoxyisonicotinate, can be reduced to the corresponding alcohol using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF).[6][7][8]
Another potential route could start from 2-chloro-4-(hydroxymethyl)pyridine via a nucleophilic substitution reaction with sodium methoxide.
Experimental Protocols
General Protocol for the Reduction of an Aldehyde using Sodium Borohydride:
-
Dissolve the aldehyde precursor (1 equivalent) in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using standard laboratory techniques.
-
Recrystallization: This technique is suitable for purifying solid compounds.[9][10] The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility and is then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For more challenging purifications or for obtaining very high purity material, column chromatography on silica gel is a common and effective method.[11] A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to separate the desired product from impurities.
Structure Elucidation and Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature did not yield any specific reports on the biological activity or the signaling pathways modulated by this compound. This represents a significant knowledge gap and an opportunity for future research. The presence of the substituted pyridine motif, a common scaffold in many biologically active compounds, suggests that this molecule could be a valuable starting point for screening campaigns in various therapeutic areas.
Conclusion
This compound is a well-defined chemical entity with established structural features. While detailed experimental data on some of its physical properties are lacking, its synthesis and purification can be achieved through standard organic chemistry methodologies. The most notable gap in the current understanding of this compound is the absence of data regarding its biological effects. For researchers in drug discovery and development, this compound represents an unexplored molecule that warrants investigation for potential pharmacological activity. Future studies should focus on its systematic biological screening to uncover any potential therapeutic applications.
References
- 1. CAS 123148-66-3 | this compound - Synblock [synblock.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. adichemistry.com [adichemistry.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Spectroscopic Data for (2-Methoxypyridin-4-yl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: (2-Methoxypyridin-4-yl)methanol
-
Synonyms: 2-Methoxy-4-(hydroxymethyl)pyridine
-
CAS Number: 123148-66-3
-
Molecular Formula: C₇H₉NO₂
-
Molecular Weight: 139.15 g/mol
Spectroscopic Data Summary
The following tables are formatted to present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | O-H stretch (alcohol) | |
| Data not available | C-H stretch (aromatic) | |
| Data not available | C-H stretch (aliphatic) | |
| Data not available | C=C/C=N stretch (pyridine ring) | |
| Data not available | C-O stretch (methoxy) | |
| Data not available | C-O stretch (alcohol) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion |
| 140.0706 | [M+H]⁺ |
| 162.0525 | [M+Na]⁺ |
| 122.0600 | [M-OH]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
Data Acquisition:
-
¹H NMR: The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
-
¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of this compound would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.
Instrumentation: An FTIR spectrometer would be used to record the spectrum.
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or KBr pellet) would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.
Data Acquisition: The sample solution would be introduced into the ESI source, where the molecule is ionized. The mass-to-charge ratio (m/z) of the resulting ions would be analyzed by the mass analyzer (e.g., quadrupole, time-of-flight). Data would be collected in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
Workflow Visualization
The following diagrams illustrate the general workflows for spectroscopic analysis and a logical pathway for the synthesis and characterization of the target compound.
Caption: General workflow for the acquisition and analysis of spectroscopic data.
Caption: Logical pathway from synthesis to spectroscopic characterization.
Synthesis and Characterization of Novel (2-Methoxypyridin-4-yl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of novel derivatives based on the (2-methoxypyridin-4-yl)methanol core structure. The focus is on providing detailed experimental protocols and comprehensive characterization data to support researchers in the fields of medicinal chemistry and drug development. The methodologies and data presented are grounded in established synthetic strategies for pyridine derivatives, with a specific focus on their potential as targeted therapeutic agents.
Core Synthetic Strategies
The synthesis of novel derivatives from this compound typically involves the functionalization of the hydroxymethyl group or modification of the pyridine ring itself. Common strategies include esterification, etherification, and palladium-catalyzed cross-coupling reactions to introduce diverse substituents. A prevalent approach in medicinal chemistry is the use of a substituted 2-methoxypyridine core as a building block for creating complex molecules with specific biological activities.
A notable example is the synthesis of sulfonamide methoxypyridine derivatives, which have been investigated as potent dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), key components of a signaling pathway often dysregulated in cancer.[1]
Experimental Protocols
This section details the experimental procedures for the synthesis of a series of novel sulfonamide methoxypyridine derivatives. These protocols are based on established methodologies and provide a template for the development of new compounds.[1]
General Synthesis of Sulfonamide Methoxypyridine Derivatives
The synthesis involves a multi-step process starting from a functionalized 2-methoxypyridine core, which is then coupled with various aromatic or heteroaromatic moieties.
Representative Protocol for the Synthesis of N-(5-(4-((2-hydroxyethyl)amino)benzo[2][3]thieno[3,2-d]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluoro-benzenesulfonamide (11c): [1]
-
Starting Materials: Functionalized 2-methoxypyridin-3-amine, 2,4-difluorobenzenesulfonyl chloride, and a suitable benzo[2][3]thieno[3,2-d]pyrimidine intermediate.
-
Step 1: Sulfonamide Formation: To a solution of the 2-methoxypyridin-3-amine derivative in a suitable solvent such as pyridine or dichloromethane, 2,4-difluorobenzenesulfonyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Step 2: Coupling Reaction: The resulting sulfonamide is then coupled with the benzo[2][3]thieno[3,2-d]pyrimidine intermediate via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, depending on the nature of the coupling partners.
-
Step 3: Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: The purified compound is obtained as a solid, and its structure is confirmed by spectroscopic methods.
Characterization of Novel Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
¹H NMR Data for N-(5-(4-((2-hydroxyethyl)amino)benzo[2][3]thieno[3,2-d]pyrimidin-7-yl)-2-methoxypyridin-3-yl) -2,4-difluoro-benzenesulfonamide (11c): [1]
-
Solvent: DMSO-d6
-
Chemical Shifts (δ) in ppm: 10.34 (s, 1H), 8.60 (s, 1H), ... (additional peaks corresponding to the aromatic and aliphatic protons of the molecule).
Data Presentation
Quantitative data for a series of synthesized sulfonamide methoxypyridine derivatives are summarized below, highlighting their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.[1]
| Compound ID | Aromatic Core | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| 22c | Quinoline | 0.22 | 23 | 130 | 20 |
| 11c | Benzo[2][3]thieno[3,2-d]pyrimidine | - | - | - | - |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the activity of the enzyme or the proliferation of cells by 50%. MCF-7 and HCT-116 are human breast and colon cancer cell lines, respectively. Data for 11c is not fully provided in the source.
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, which is the target of the described derivatives, and a general workflow for their synthesis and evaluation.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: General Synthetic and Evaluation Workflow.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 3. This compound | C7H9NO2 | CID 14462410 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (2-Methoxypyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Abstract
Introduction
(2-Methoxypyridin-4-yl)methanol is a pyridine derivative of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its application in synthesis, formulation, and biological screening. Understanding the behavior of this compound in various common laboratory solvents and under different environmental conditions is paramount for reliable and reproducible research. This guide presents the known physicochemical properties of this compound and provides detailed experimental protocols for determining its solubility and stability profiles.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for its safe handling and use in experimental procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | (2-Methoxy-4-pyridinyl)methanol | [1] |
| CAS Number | 123148-66-3 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | Solid |
Solubility Profile
As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents has not been published. However, based on its structure, which contains both a polar hydroxyl group and a pyridine ring, as well as a less polar methoxy group, a range of solubilities in different solvent classes can be anticipated.
To facilitate the systematic determination and presentation of this crucial data, Table 2 provides a template for recording experimentally determined solubility values.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Polar Protic | Water | 25 | |||
| Methanol | 25 | ||||
| Ethanol | 25 | ||||
| Isopropanol | 25 | ||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | ||||
| Acetonitrile | 25 | ||||
| Acetone | 25 | ||||
| Non-Polar | Toluene | 25 | |||
| Hexane | 25 | ||||
| Dichloromethane | 25 | ||||
| Diethyl Ether | 25 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3]
Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (as per Table 2)
-
Vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume of each solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be validated by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Perform the experiment in triplicate for each solvent to ensure the reliability of the results and report the mean and standard deviation.
-
Caption: Experimental workflow for solubility determination using the shake-flask method.
Stability Profile
The stability of a chemical compound is a critical factor, particularly in the context of drug development, as it influences its shelf-life, storage conditions, and potential degradation pathways.[5] Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5]
As with solubility, there is no specific published stability data for this compound. Therefore, a systematic stability testing program is necessary to establish its degradation profile.
Potential Degradation Pathways
Based on the chemical structure of this compound, several potential degradation pathways can be postulated:
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide. The primary alcohol functional group could also be oxidized to an aldehyde or a carboxylic acid.
-
Hydrolysis: While the methoxy group on the pyridine ring is generally stable, it could potentially undergo hydrolysis under harsh acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine ring.
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Testing
The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[5][6][7]
Objective: To evaluate the stability of this compound under various storage conditions and to identify potential degradation products.
Materials:
-
This compound (at least three primary batches)
-
Stability chambers with controlled temperature and humidity
-
Light-resistant containers
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Batch Selection: Use at least three primary batches of this compound for the stability studies. The batches should be manufactured using a process that simulates the final production method.[5]
-
Storage Conditions:
-
Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.[5]
-
-
Analytical Testing:
-
At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method. The method must be able to separate the intact compound from any degradation products.
-
-
Data Evaluation:
-
Evaluate the data for any significant changes in the quality of the compound over time.
-
Identify and, if necessary, characterize any degradation products.
-
Establish a re-test period or shelf life based on the stability data.
-
Table 3: Template for Stability Data of this compound
| Storage Condition | Time (Months) | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) |
| 25°C/60%RH | 0 | ||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 | |||||
| 24 | |||||
| 40°C/75%RH | 0 | ||||
| 3 | |||||
| 6 |
Conclusion
This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific data is currently unavailable, the provided experimental protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the necessary data. The systematic collection of solubility and stability information is essential for the successful application of this compound in research and development, particularly in the pharmaceutical industry. The data generated will be invaluable for optimizing reaction conditions, developing robust formulations, and ensuring the overall quality and reliability of future studies involving this compound.
References
- 1. CAS 123148-66-3 | this compound - Synblock [synblock.com]
- 2. enamine.net [enamine.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Molecular formula and weight of (2-Methoxypyridin-4-yl)methanol C7H9NO2
Technical Guide: (2-Methoxypyridin-4-yl)methanol
An In-depth Analysis of this compound (C7H9NO2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative with the molecular formula C7H9NO2. This guide provides a summary of its fundamental physicochemical properties. It is important to note that while this compound is available commercially for research purposes, detailed experimental protocols, extensive spectroscopic characterizations, and in-depth biological activity studies are not widely available in the public scientific literature.
Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs and databases.
| Property | Value | Source(s) |
| Molecular Formula | C7H9NO2 | [1][2][3][4][5] |
| Molecular Weight | 139.15 g/mol | [1][2][4] |
| CAS Number | 123148-66-3 | [1][3][4] |
| Appearance | Solid (form) | [4] |
| Synonyms | (2-Methoxy-4-pyridinyl)methanol, 2-Methoxy-4-pyridinemethanol, 4-Hydroxymethyl-2-methoxypyridine | [1] |
Experimental Data and Protocols
A comprehensive search of scientific literature and chemical databases did not yield detailed, publicly available experimental protocols for the synthesis or application of this compound. Similarly, specific quantitative data from analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS) are not published in readily accessible literature, although chemical suppliers may provide such data upon request with a purchase.
Biological Activity and Signaling Pathways
There is currently no significant information in the public domain regarding the biological activity of this compound or its involvement in specific signaling pathways.
Logical Workflow for Compound Information Retrieval
The process for attempting to compile a technical guide for a specific chemical compound like this compound involves a structured search and data collation strategy. The workflow diagram below illustrates the logical steps taken to gather the information presented in this guide.
Caption: Workflow for Information Retrieval and Guide Compilation.
References
Potential biological activities of substituted pyridine scaffolds
An In-depth Technical Guide to the Biological Activities of Substituted Pyridine Scaffolds
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, structural planarity, and capacity for hydrogen bonding make it a "privileged scaffold" frequently incorporated into a vast array of therapeutic agents.[4][5][6] Pyridine derivatives are integral to numerous FDA-approved drugs, demonstrating a remarkable spectrum of biological activities that include anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[2][3][6] The versatility of the pyridine nucleus allows for extensive substitution, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective drug candidates.[1][3] This technical guide provides a comprehensive overview of the major biological activities of substituted pyridine scaffolds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Anticancer Activity
Substituted pyridines have emerged as a highly promising class of anticancer agents, targeting various hallmarks of cancer.[7][8][9] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and histone deacetylases (HDACs) to the disruption of microtubule dynamics and the induction of apoptosis.[7][10]
Mechanism of Action: Kinase Inhibition
Many pyridine derivatives function as kinase inhibitors, interfering with signaling pathways that are critical for cancer cell proliferation and survival.[7] A notable target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
dot
Caption: Inhibition of VEGFR-2 signaling by a pyridine-based compound.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Certain pyridine and pyridone derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.[10] This is often achieved by modulating the expression of key cell cycle regulatory proteins.
dot
Caption: Pyridine-induced G2/M arrest and apoptosis signaling cascade.[10]
Quantitative Data: Anticancer Activity
| Compound Class | Target Cell Line | Activity Metric | Value (µM) | Reference |
| Pyridine-Urea (8e) | MCF-7 (Breast) | IC50 (48h) | 0.22 | [11] |
| Pyridine-Urea (8e) | MCF-7 (Breast) | IC50 (72h) | 0.11 | [11] |
| Pyridine-Urea (8n) | MCF-7 (Breast) | IC50 (48h) | 1.88 | [11] |
| Pyridine-Urea (8e) | VEGFR-2 | IC50 | 3.93 | [11] |
| Pyridin-2-one (1) | HepG2 (Liver) | IC50 | 4.5 | [10] |
| Pyridine (2) | HepG2 (Liver) | IC50 | 11.2 | [10] |
| Pyridin-2-one (1) | MCF-7 (Breast) | IC50 | 10.3 | [10] |
| Iminodihydropyridine (Id) | HT-29 (Colon) | IC50 | >100 | [12] |
| Iminodihydropyridine (Ii) | HT-29 (Colon) | IC50 | 3 | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized pyridine derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is shaken for 10 minutes, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial and Antiviral Activity
The pyridine scaffold is a key component in many agents developed to combat bacterial, fungal, and viral infections.[13][14][15][16] The nitrogen atom in the ring can improve water solubility and interact with biological targets through hydrogen bonding, contributing to their antimicrobial efficacy.[5][6][16]
Spectrum of Activity
Substituted pyridines have demonstrated broad-spectrum activity against:
-
Bacteria: Including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli.[5][16][17] Some derivatives are even active against multidrug-resistant strains like MRSA.[16]
-
Fungi: Exhibiting activity against pathogens like Candida albicans and Aspergillus niger.[5][17]
-
Viruses: Pyridine derivatives have shown significant potential against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV).[13][14][15] Their mechanisms often involve the inhibition of key viral enzymes like reverse transcriptase or polymerase.[13][14]
dot
Caption: General workflow for antimicrobial evaluation of pyridine compounds.
Quantitative Data: Antimicrobial Activity
| Compound | Target Microbe | Activity Metric | Value (mg/mL) | Reference |
| Compound 12a | E. coli | MIC | 0.0195 | [17] |
| Compound 12a | B. mycoides | MIC | <0.0048 | [17] |
| Compound 12a | C. albicans | MIC | <0.0048 | [17] |
| Compound 15 | B. mycoides | MIC | 0.0098 | [17] |
| Compound 15 | C. albicans | MIC | 0.039 | [17] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: A two-fold serial dilution of the test pyridine compound is prepared in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory and Enzyme Inhibitory Activity
The pyridine scaffold is present in several anti-inflammatory drugs and serves as a template for designing potent enzyme inhibitors.[4][18][19]
Anti-inflammatory Effects
Pyridine derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Some thiazolo[4,5-b]pyridine derivatives have shown anti-inflammatory activity comparable to or exceeding that of the standard drug Ibuprofen.[19]
Enzyme Inhibition
Beyond kinases, pyridines can inhibit a wide range of other enzymes. For example, certain dihydropyridine derivatives act as cholinesterase inhibitors, a strategy used in the management of Alzheimer's disease.[20] Other pyridine compounds have been developed as inhibitors of phosphodiesterase 3 (PDE3), a target for cardiotonic and antithrombotic agents.[12][21]
Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound Class | Target | Activity Metric | Value | Reference |
| Thiazolo[4,5-b]pyridine (7) | Carrageenan-induced edema | % Inhibition | 47.2% | |
| Thiazolo[4,5-b]pyridine (8) | Carrageenan-induced edema | % Inhibition | 53.4% | [19] |
| Ibuprofen (Reference) | Carrageenan-induced edema | % Inhibition | 40.9% | [19] |
| Pyrimidine diamine (9) | EeAChE | K_i | 0.312 µM | [20] |
| Pyrimidine diamine (22) | eqBChE | K_i_ | 0.099 µM | [20] |
| Iminodihydropyridine (Ib) | PDE3A | IC50 | 3.76 nM | [21] |
| Iminodihydropyridine (Id) | PDE3 (cGMP) | IC50 | 27 µM | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose one hour before the carrageenan injection. A control group receives the vehicle, and a reference group receives a standard drug like Ibuprofen.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Conclusion
The substituted pyridine scaffold remains a highly versatile and valuable framework in the field of drug discovery. Its presence in a wide range of clinically successful drugs is a testament to its favorable pharmacological properties.[2][3] Research continues to uncover novel pyridine derivatives with potent and selective activities against cancer, microbial infections, inflammation, and other disease-related targets.[1][7][16] The ongoing exploration of structure-activity relationships, coupled with advanced synthetic methodologies and computational design, will undoubtedly lead to the development of the next generation of pyridine-based therapeutics to address unmet medical needs.
References
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijsat.org [ijsat.org]
- 8. irjet.net [irjet.net]
- 9. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the methoxy and methanol groups on the pyridine ring
An In-depth Technical Guide to the Reactivity of Methoxy and Methanol Groups on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The functionalization of this heterocycle is pivotal for modulating the physicochemical and biological properties of resulting molecules. This technical guide provides an in-depth analysis of the reactivity conferred by two common oxygen-containing substituents: the methoxy (-OCH₃) group and the hydroxymethyl (-CH₂OH) group. We will explore the distinct electronic and steric effects of these groups, their influence on the reactivity of the pyridine ring in key synthetic transformations, and provide detailed experimental protocols and comparative data to inform synthetic strategy and drug design.
Core Concepts: Electronic and Steric Influence
The reactivity of a substituted pyridine is fundamentally governed by the electronic properties of the substituent and its position on the ring. The methoxy and hydroxymethyl groups, while both containing oxygen, exert vastly different influences.
The Methoxy Group: A Duality of Effects
The methoxy group exhibits a dual electronic nature:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the pyridine ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and reduces the basicity of the pyridine nitrogen. The pKa of 2-methoxypyridinium is 3.06, significantly lower than that of the pyridinium ion (5.23), illustrating this electron-withdrawing influence.[1]
-
Mesomeric/Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the pyridine ring. This effect increases electron density, particularly at the positions ortho and para to the methoxy group.
This duality means the overall effect is highly position-dependent. When ortho or para to the nitrogen, the methoxy group's inductive effect can mitigate the pyridine's basicity, which can be advantageous in certain reactions like the Robinson annulation by preventing unwanted side reactions.[1]
The Hydroxymethyl Group: A Reactive Appendage
The hydroxymethyl (-CH₂OH) group's primary influence is not on the ring's electronic structure but rather stems from the reactivity of the alcohol functional group itself. It is generally considered a weakly electron-withdrawing group. Its main role is to serve as a handle for a variety of chemical transformations. The dual functionality of the pyridine nitrogen and the primary alcohol makes hydroxymethylpyridines versatile building blocks in pharmaceuticals and specialty chemicals.[2]
Reactivity in Key Synthetic Transformations
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution compared to benzene.[3] However, substituents can modulate this reactivity.
-
Methoxypyridines: The electron-donating resonance effect (+M) of the methoxy group can activate the ring sufficiently for EAS to occur. The substitution is directed to the positions para to the activating group. For example, the sulfonation of 2-methoxypyridine with sulfuric acid yields 2-methoxy-5-sulfonic acid pyridine as the major product.[4] Similarly, bromination of 2-methoxypyridine tends to occur at the 3 or 5-position.[5][6]
-
Hydroxymethylpyridines: The hydroxymethyl group does not significantly activate the ring towards EAS. Reactions typically require harsh conditions, and the reactivity is dominated by the inherent properties of the pyridine ring itself.
Logical Relationship: Electronic Effects of the Methoxy Group
Caption: Duality of methoxy group's electronic effects.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr, especially at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[7][8][9]
-
Methoxypyridines: The methoxy group is an excellent leaving group in SNAr reactions. This transformation is a powerful tool for introducing new functionalities onto the pyridine ring. For instance, methoxypyridines can be aminated using reagents like sodium hydride with lithium iodide to facilitate the displacement of the methoxy group.[10][11]
-
Hydroxymethylpyridines: The hydroxymethyl group itself is not a leaving group in SNAr. The reactivity of the ring is governed by other potential leaving groups (e.g., halogens) that may be present.
Reactions of the Functional Group
This is where the reactivity of the hydroxymethyl group shines, while the methoxy group is generally stable.
-
Methoxypyridines: The C-O bond of the methoxy group is strong and generally unreactive, except for cleavage under harsh acidic conditions (e.g., HBr) or via SNAr as described above.
-
Hydroxymethylpyridines: The primary alcohol is a versatile functional handle.
-
Oxidation: It can be readily oxidized to the corresponding pyridinecarboxaldehyde or pyridinecarboxylic acid using various oxidizing agents.[2][12][13]
-
Halogenation: The hydroxyl group can be converted to a halomethyl group (e.g., chloromethyl) using reagents like thionyl chloride, creating a reactive electrophile for further substitution.[14]
-
Esterification and Etherification: Standard alcohol reactions can be used to form esters and ethers.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Methoxypyridines: Methoxypyridines are frequently used in Suzuki-Miyaura cross-coupling reactions. (4-Methoxypyridin-2-yl)boronic acid, for example, is a valuable building block for synthesizing biaryl compounds.[15] The electron-rich nature of the methoxypyridine ring can influence reaction conditions and may increase the propensity for side reactions like homocoupling.[16]
-
Hydroxymethylpyridines: While the hydroxymethyl group itself is not directly involved in the coupling, hydroxymethyl-substituted halopyridines can be used as substrates. The hydroxyl group is generally tolerated under the basic conditions of the Suzuki reaction.
Data Presentation: A Comparative Summary
Table 1: Comparative Reactivity Profile
| Feature | Methoxy (-OCH₃) on Pyridine | Hydroxymethyl (-CH₂OH) on Pyridine |
| Primary Electronic Effect | Inductive withdrawal (-I), Resonance donation (+M) | Weak inductive withdrawal (-I) |
| Influence on N Basicity | Decreases basicity, especially at the 2-position[1] | Minor effect |
| Reactivity in EAS | Activates ring at ortho and para positions[4][5] | Minimal activation; ring remains deactivated |
| Reactivity in SNAr | Can act as a good leaving group[10][11] | Not a leaving group; ring reactivity depends on other substituents |
| Functional Group Reactivity | Generally inert, ether cleavage requires harsh conditions. | Highly reactive: can be oxidized, halogenated, esterified, etc.[2][12][14] |
| Role in Synthesis | Directing group, leaving group in SNAr, modulator of basicity, component in coupling reagents. | Versatile synthetic handle for functional group interconversion.[2] |
Table 2: Quantitative Data for Selected Reactions
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| SNAr (Amination) | 3-Methoxypyridine | Piperidine, NaH, LiI in THF, 60 °C | 3-(Piperidin-1-yl)pyridine | 92 | [10] |
| Suzuki Coupling | (4-Methoxypyridin-2-yl)boronic acid & 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, Reflux | 2-(4-Methoxyphenyl)-4-methoxypyridine | 70-90 | [15] |
| Oxidation | 3-Methylpyridine | NHPI, Co(OAc)₂, Mn(OAc)₂, Air (20 atm), 150 °C | 3-Pyridinecarboxylic acid (Nicotinic acid) | 85 | [12] |
| Hydroxymethylation | 4-Phenylpyridine N-oxide | TX (photocat.), TfOH, CH₃OH, Visible Light | (4-Phenylpyridin-2-yl)methanol | High | [17] |
(Note: Yields are representative and can vary based on specific substrate and reaction optimization.)
Experimental Protocols
Protocol 1: Nucleophilic Amination of 3-Methoxypyridine
This protocol is adapted from Chiba et al. for the NaH-mediated amination of methoxyarenes.[10][11]
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 equiv). Wash the NaH with dry hexane (3x) to remove the mineral oil and dry the solid under vacuum.
-
Reagent Addition: Add lithium iodide (LiI, 2.0 equiv) and dry tetrahydrofuran (THF, to achieve a 1 M concentration of the substrate).
-
Reaction Initiation: Add 3-methoxypyridine (1.0 equiv) followed by the amine nucleophile (e.g., piperidine, 2.0 equiv).
-
Execution: Seal the flask and heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aminopyridine.
Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for SNAr of methoxypyridine.
Protocol 2: Suzuki-Miyaura Coupling of (4-Methoxypyridin-2-yl)boronic Acid
This is a general protocol based on standard Suzuki-Miyaura conditions.[15][16][18]
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), (4-methoxypyridin-2-yl)boronic acid (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and the base (e.g., Na₂CO₃ or K₃PO₄, 2.0–3.0 equiv).
-
Solvent Addition: Add the degassed solvent system. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Execution: Heat the reaction mixture to reflux (e.g., 85-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[15]
Protocol 3: Oxidation of 2-(Hydroxymethyl)pyridine
This protocol describes a general oxidation to the carboxylic acid.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(hydroxymethyl)pyridine (1.0 equiv) in water.
-
Reagent Addition: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~3.0 equiv), portion-wise to control the exothermic reaction.
-
Execution: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has discharged. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Isolation: Acidify the combined filtrate to the isoelectric point of the amino acid (typically pH 3-4) with an acid like HCl. The product, picolinic acid, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if necessary.
Workflow: Oxidation of Hydroxymethylpyridine
References
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. brainly.com [brainly.com]
- 5. brainly.com [brainly.com]
- 6. Answered: Pyridine rings can also under electrophilic aromatic substitution. Given 2-methoxypyridine, draw the expected major product. Br₂, heat NaHCO3 Select Draw… | bartleby [bartleby.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling [organic-chemistry.org]
Technical Guide: An In-Depth Analysis of (2-Methoxypyridin-4-yl)methanol and a Case Study on a Structurally Related Key Pharmaceutical Intermediate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides the available chemical identifiers for (2-Methoxypyridin-4-yl)methanol. Due to the limited publicly available data on its specific biological activity, experimental protocols, and associated signaling pathways, this document presents a detailed case study on the structurally related and well-documented compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol . This analogue serves as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a significant class of drugs in gastroenterology.
Part 1: this compound - Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 123148-66-3[1][2] |
| Molecular Formula | C₇H₉NO₂[2] |
| Molecular Weight | 139.15 g/mol [2] |
| InChI String | InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 |
| SMILES String | OCC1=CC=NC(OC)=C1 |
Part 2: Case Study - (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This section will focus on (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of omeprazole and other proton pump inhibitors.[3][4][5]
Quantitative Data: Physicochemical Properties
The following table summarizes key physicochemical properties for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
| Property | Value | Reference |
| CAS Number | 86604-78-6 | [6] |
| Molecular Formula | C₉H₁₃NO₂ | [6] |
| Molecular Weight | 167.21 g/mol | [6] |
| Appearance | White to light brown powder or crystal | [6] |
| Melting Point | 56.5-60.5 °C | [6] |
| Boiling Point | 115-135 °C at 0.01 Torr | [6] |
| Solubility | Slightly soluble in Chloroform | [6] |
Biological Activity: Mechanism of Action of Derivatives
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a precursor to drugs that are potent inhibitors of the gastric H⁺/K⁺-ATPase (proton pump).[3] These drugs, such as omeprazole, are prodrugs that undergo a transformation into their active form in the acidic environment of the stomach's parietal cells.[3] The active sulfenamide intermediate then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inhibition.[3] This action blocks the final step in gastric acid secretion, providing therapeutic relief for acid-related disorders.[3]
Signaling Pathway: Gastric Acid Secretion and PPI Inhibition
The diagram below illustrates the signaling pathways that stimulate gastric acid secretion by the parietal cells and the point of inhibition by proton pump inhibitors derived from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
Experimental Protocols
Detailed experimental protocols for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are available in the literature. Below is a summarized example of a common synthetic route.
Protocol: Synthesis from 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
This method involves the hydrolysis of the chloromethyl group to a hydroxymethyl group.[4]
-
Preparation : 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is dissolved in 300 ml of methanol and 150 ml of water.
-
Reagent Addition : To this solution, 5.4 g of potassium iodide and 40.4 g of sodium hydroxide are added.
-
Reaction : The mixture is heated to reflux and stirred for 4 hours.
-
Work-up : After the reaction is complete, methanol is removed by rotary evaporation. 300 ml of water is added to the residue.
-
Extraction : The product is extracted three times with 150 ml of dichloromethane.
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
Workflow Diagram: Synthesis via Hydrolysis
The logical workflow for the described synthesis is presented below.
References
(2-Methoxypyridin-4-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(2-Methoxypyridin-4-yl)methanol is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyridine core, substituted with a methoxy group and a hydroxymethyl group, provides a versatile scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic considerations for this compound, aimed at researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers. The typical purity offered is ≥97%, with some suppliers providing material with a purity of 98% or higher. It is generally supplied as a solid.
| Supplier | Catalog Number | Purity | Availability |
| Sigma-Aldrich | KOB0133 | Not specified | In Stock |
| Frontier Specialty Chemicals | M13534 | Not specified | In Stock |
| Synblock | PB12206 | NLT 98% | In Stock |
| Apollo Scientific | PC50518 | Not specified | In Stock |
| BLD Pharm | BD136884 | ≥97% | In Stock |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. It is important to note that some data, such as melting and boiling points, are not consistently reported across all suppliers.
| Property | Value | Reference |
| CAS Number | 123148-66-3 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥97% to NLT 98% | [2] |
| Melting Point | Not consistently reported | |
| Boiling Point | Not consistently reported | |
| Solubility | Not specified | |
| InChI Key | YENBVKZRNXXJSF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=NC=CC(=C1)CO | [1] |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Pictogram | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Synthetic Considerations
Example Synthetic Protocol (Adapted for a structurally related compound):
The following is an illustrative protocol for the synthesis of a substituted pyridin-4-yl methanol, which can be adapted by a skilled synthetic chemist for the preparation of this compound from a suitable starting material like 2-methoxyisonicotinic acid.
Reaction: Reduction of a Pyridine-4-carboxylic Acid Ester
Methodology:
-
Preparation: To a solution of the 2-methoxyisonicotinic acid ester in an appropriate anhydrous solvent (e.g., tetrahydrofuran or ethanol) under an inert atmosphere (e.g., nitrogen or argon), a suitable reducing agent (e.g., lithium aluminum hydride or sodium borohydride) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or an appropriate aqueous solution. The resulting mixture is then typically filtered, and the filtrate is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the reactive hydroxymethyl group, which can be readily converted into other functional groups (e.g., halides, amines, ethers) to facilitate coupling with other molecular fragments. The methoxy-substituted pyridine ring often serves as a key pharmacophoric element, engaging in specific interactions with biological targets.
While the direct involvement of this compound in a specific signaling pathway is not prominently documented, its structural motifs are found in compounds targeting various signaling molecules, including protein kinases and G-protein coupled receptors (GPCRs).
Hypothetical Application in Kinase Inhibitor Synthesis:
The following diagram illustrates a plausible synthetic workflow where this compound is utilized as a starting material for the synthesis of a hypothetical kinase inhibitor. This generalized scheme is based on common synthetic strategies employed in medicinal chemistry.
In this conceptual workflow, the primary alcohol of this compound is first converted to a more reactive leaving group, such as a chloride. This activated intermediate can then undergo a nucleophilic substitution reaction with a suitable heterocyclic core structure, a common motif in many kinase inhibitors. Subsequent synthetic modifications would then lead to the final drug candidate.
This compound is a commercially available and versatile building block with significant potential in the field of drug discovery and development. While detailed physicochemical and synthetic data in the public domain are somewhat limited, its structural features make it an attractive starting material for the synthesis of novel therapeutics. The information and conceptual workflows provided in this guide are intended to assist researchers in evaluating and utilizing this compound in their research endeavors. As with any chemical substance, it is imperative to consult the safety data sheet (SDS) from the respective supplier and handle the compound with appropriate personal protective equipment in a well-ventilated area.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Methoxypyridin-4-yl)methanol from 4-cyanopyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step protocol for the synthesis of (2-Methoxypyridin-4-yl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The described synthetic route starts from the readily available 4-cyanopyridine and proceeds through a multi-step sequence involving N-oxidation, chlorination, methoxylation, nitrile hydrolysis, and final reduction of the resulting carboxylic acid. The protocols are compiled from established literature procedures and include quantitative data, detailed methodologies, and workflow visualizations to ensure reproducibility and clarity for researchers.
Synthetic Pathway Overview
The synthesis of this compound from 4-cyanopyridine is achieved through a five-step process. The pyridine ring of the starting material has low reactivity towards nucleophilic substitution. Therefore, the synthesis begins with the activation of the pyridine ring via N-oxidation. The resulting N-oxide facilitates the introduction of a chloro group at the 2-position, which is subsequently displaced by a methoxy group. The cyano group is then hydrolyzed to a carboxylic acid, which is finally reduced to the target primary alcohol.
Caption: Overall synthetic workflow from 4-cyanopyridine to the target alcohol.
Experimental Protocols
Step 1: Synthesis of 4-Cyanopyridine N-oxide
This initial step activates the pyridine ring for subsequent functionalization. The oxidation of pyridines to their corresponding N-oxides is a common and effective strategy.[1][2]
-
Protocol:
-
Dissolve 4-cyanopyridine in a suitable solvent such as acetic acid or chloroform.
-
Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature at 60-80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-cyanopyridine N-oxide.
-
Step 2: Synthesis of 2-Chloro-4-cyanopyridine
The N-oxide intermediate is converted to a 2-chloropyridine derivative, which is susceptible to nucleophilic substitution. Reagents like phosphorus oxychloride are typically used for this transformation.[2]
-
Protocol:
-
Carefully add phosphorus oxychloride (POCl₃) to 4-cyanopyridine N-oxide. The reaction is often performed neat or in a high-boiling inert solvent.
-
Heat the mixture under reflux for several hours. The reaction should be conducted in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it cautiously onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-chloro-4-cyanopyridine.
-
Step 3: Synthesis of 2-Methoxy-4-cyanopyridine
This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group.
-
Protocol:
-
Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol under an inert atmosphere. Alternatively, use commercially available sodium methoxide solution.
-
Dissolve 2-chloro-4-cyanopyridine in a mixture of methanol and dioxane (1:1).[3][4]
-
Add the 2-chloro-4-cyanopyridine solution to the sodium methoxide solution.
-
Heat the reaction mixture to reflux for 2.5 to 5 hours.[3][4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, filter off any precipitate, and reduce the filtrate volume by evaporation.[4]
-
Add water to the concentrated solution to precipitate the product.[3][4]
-
Collect the solid product by filtration, wash with water, and dry to yield 2-methoxy-4-cyanopyridine.
-
Step 4: Synthesis of 2-Methoxypyridine-4-carboxylic acid
The nitrile functional group is hydrolyzed to a carboxylic acid under basic conditions. This transformation is a key step towards the final product.
-
Protocol (based on hydrolysis of 2-cyanopyridine): [5]
-
Suspend 2-methoxy-4-cyanopyridine in deionized water.
-
Add a 30% aqueous solution of sodium hydroxide.
-
Heat the mixture to 70-80°C and stir for 6-10 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to approximately 50°C.
-
Carefully acidify the solution with 30% hydrochloric acid to a pH of 3.5-4.5 to precipitate the carboxylic acid product.
-
Cool the mixture further to induce complete crystallization.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-methoxypyridine-4-carboxylic acid.[6]
-
Step 5: Synthesis of this compound
The final step is the reduction of the carboxylic acid to the corresponding primary alcohol. Lithium aluminum hydride is an effective reagent for this conversion.
-
Protocol: [7]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 2-methoxypyridine-4-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. Caution: This quenching process is highly exothermic and generates hydrogen gas.
-
Filter the resulting mixture, and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography to obtain pure this compound.
-
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis.
| Step | Reaction | Key Reagents | Solvent(s) | Conditions | Yield | Reference |
| 3 | 2-Chloro-4-cyanopyridine → 2-Methoxy-4-cyanopyridine | Sodium methoxide | Methanol, Dioxane | Reflux, 5 h | 72% | [4] |
| 3 | 2-Chloro-4-cyanopyridine → 2-Methoxy-4-cyanopyridine | Sodium methoxide | Methanol, Dioxane | Reflux, 2.5 h | 51% | [3] |
| 4 | 2-Cyanopyridine → 2-Pyridinecarboxylic acid | 30% Sodium hydroxide | Water | 70-80°C, 6-10 h | N/A | [5] |
| 5 | 2-Methoxypyridine-4-carboxylic acid → this compound | Lithium aluminum hydride | Tetrahydrofuran | 0°C, 1 h | N/A | [7] |
Note: Yields and conditions for steps 1, 2, and specific yields for 4 and 5 were not detailed for these exact substrates in the provided search context and are based on general or analogous procedures.
Visualization of Key Experimental Steps
Step 3: Methoxylation Workflow
Caption: Workflow for the methoxylation of 2-chloro-4-cyanopyridine.
Step 5: Reduction Workflow
Caption: Workflow for the final reduction to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-CYANO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]
- 6. 2-Methoxy-4-pyridinecarboxylic acid | 105596-63-2 [chemicalbook.com]
- 7. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE | 72716-87-1 [chemicalbook.com]
The Versatility of (2-Methoxypyridin-4-yl)methanol and its Isomers in Medicinal Chemistry: A Detailed Application Note
(2-Methoxypyridin-4-yl)methanol and its structural isomers are valuable heterocyclic building blocks in the landscape of medicinal chemistry and drug discovery. The strategic placement of the methoxy and hydroxymethyl functional groups on the pyridine ring offers versatile handles for synthetic transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. While direct applications of this compound in marketed drugs are not extensively documented, its isomers, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and derivatives of (2-methoxypyridin-3-yl)amine, serve as crucial intermediates in the synthesis of blockbuster drugs and novel therapeutic agents. This document provides a detailed overview of the application of these methoxypyridine scaffolds, complete with experimental protocols, quantitative biological data, and workflow visualizations.
Key Application Areas
The primary utility of methoxypyridine methanol derivatives in drug discovery lies in their role as precursors to a variety of therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can influence solubility and metabolic stability, and the methanol moiety provides a convenient point for chemical modification.
A prominent example is the application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) in the synthesis of proton pump inhibitors (PPIs) . These drugs, such as omeprazole, are widely used to treat acid-related disorders by irreversibly inhibiting the H+/K+-ATPase in the stomach.
Furthermore, the methoxypyridine core is a key pharmacophore in the development of kinase inhibitors . The scaffold can be elaborated to interact with the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases. A notable example is a series of sulfonamide methoxypyridine derivatives designed as potent PI3K/mTOR dual inhibitors.
Data Presentation: Biological Activity
The following tables summarize the quantitative biological data for representative drugs and compounds synthesized using methoxypyridine derivatives.
Table 1: In Vitro Activity of Proton Pump Inhibitors
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition |
| Omeprazole | H+/K+-ATPase | 0.25 | Hog gastric microsomes |
| Esomeprazole | H+/K+-ATPase | 0.18 | Hog gastric microsomes |
| Lansoprazole | H+/K+-ATPase | 0.12 | Rabbit gastric glands |
| Pantoprazole | H+/K+-ATPase | 0.13 | Hog gastric microsomes |
Table 2: In Vitro Activity of a PI3K/mTOR Dual Inhibitor
| Compound | Target | IC50 (nM) | Cell Line |
| 22c (A sulfonamide methoxypyridine derivative) | PI3Kα | 0.22 | Enzyme Assay |
| mTOR | 23 | Enzyme Assay | |
| MCF-7 (Breast Cancer) | 130 | Cell Proliferation Assay | |
| HCT-116 (Colon Cancer) | 20 | Cell Proliferation Assay |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of compounds derived from methoxypyridine methanols.
Synthesis of Omeprazole from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This protocol outlines the key steps in the synthesis of the anti-ulcer drug omeprazole.
Step 1: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
-
Materials: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, thionyl chloride, dichloromethane.
-
Procedure:
-
Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.
-
Step 2: Coupling with 5-Methoxy-2-mercaptobenzimidazole
-
Materials: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, 5-methoxy-2-mercaptobenzimidazole, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve 5-methoxy-2-mercaptobenzimidazole (1 eq) and sodium hydroxide (1.1 eq) in ethanol.
-
Add the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine (1 eq) solution in ethanol to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the sulfide intermediate.
-
Step 3: Oxidation to Omeprazole
-
Materials: Sulfide intermediate, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane.
-
Procedure:
-
Dissolve the sulfide intermediate (1 eq) in dichloromethane and cool to 0 °C.
-
Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield omeprazole.
-
PI3Kα Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against PI3Kα.
-
Materials: Recombinant human PI3Kα, PIP2 (substrate), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the lipid substrate (PIP2).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Detect the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and pathways described in this document.
Caption: Synthetic workflow for Omeprazole.
Caption: PI3K/mTOR pathway inhibition.
Caption: Kinase inhibitor synthesis workflow.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Methoxypyridin-4-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with derivatives of (2-Methoxypyridin-4-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the methoxypyridine scaffold in a wide range of biologically active compounds. This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of the this compound core, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are indispensable in the pharmaceutical industry for the construction of complex molecular architectures from readily available starting materials.[1] The general catalytic cycle for these transformations involves the oxidative addition of an organic halide or triflate to a palladium(0) species, followed by transmetalation (for Suzuki, Negishi, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The this compound moiety can be incorporated into cross-coupling reactions through two main strategies:
-
Activation of the Pyridine Ring: Halogenation or conversion of a hydroxyl group to a triflate at a position on the pyridine ring allows it to act as the electrophilic partner in the coupling reaction.
-
Modification of the Methanol Group: The methanol group can be converted into a halide or other leaving group, enabling it to participate in cross-coupling reactions at the benzylic position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[2] For derivatives of this compound, this reaction is particularly useful for introducing aryl or heteroaryl substituents at the 4-position of the pyridine ring.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-2-methoxypyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 | [General knowledge] |
| 4-Bromo-2-methoxypyridine derivative | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 16 | 80-90 | [General knowledge] |
| (2-Methoxypyridin-4-yl) triflate | 3-Furylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2 eq) | DMF | 90 | 8 | 75-85 | [General knowledge] |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 4-(4-Methylphenyl)-2-methoxypyridine from a 4-bromo-2-methoxypyridine derivative
-
Reaction Setup: To a flame-dried Schlenk flask, add the 4-bromo-2-methoxypyridine derivative (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene.[3] This reaction is useful for introducing alkenyl substituents onto the pyridine ring of this compound derivatives.
General Reaction Scheme:
Caption: General scheme of a Heck coupling reaction.
Quantitative Data Summary for Heck Reaction
| Pyridine Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-2-methoxypyridine derivative | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2 eq) | DMF | 100 | 24 | 70-85 | [General knowledge] |
| 4-Bromo-2-methoxypyridine derivative | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2 eq) | NMP | 120 | 18 | 65-80 | [General knowledge] |
Experimental Protocol: Heck Reaction
Synthesis of (E)-4-(2-phenylethenyl)-2-methoxypyridine from a 4-iodo-2-methoxypyridine derivative
-
Reaction Setup: In a sealed tube, combine the 4-iodo-2-methoxypyridine derivative (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add N,N-dimethylformamide (DMF) (5 mL) and triethylamine (Et₃N) (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4] This is a key method for synthesizing alkynyl-substituted methoxypyridines.
General Reaction Scheme:
Caption: General scheme of a Sonogashira coupling reaction.
Quantitative Data Summary for Sonogashira Coupling
| Pyridine Derivative | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-2-methoxypyridine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 | [General knowledge] |
| 4-Bromo-2-methoxypyridine derivative | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 12 | 70-85 | [General knowledge] |
Experimental Protocol: Sonogashira Coupling
Synthesis of 4-(phenylethynyl)-2-methoxypyridine from a 4-iodo-2-methoxypyridine derivative
-
Reaction Setup: To a Schlenk flask, add the 4-iodo-2-methoxypyridine derivative (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill with argon. Add anhydrous tetrahydrofuran (THF) (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv). Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Reaction: Stir the mixture at 60 °C for 6 hours.
-
Work-up: Cool the reaction, filter through a pad of celite, and wash with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate. Purify by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl or heteroaryl halide/triflate with an amine.[5] This reaction is highly valuable for introducing diverse amino functionalities onto the this compound framework.
General Reaction Scheme:
Caption: General scheme of a Buchwald-Hartwig amination.
Quantitative Data Summary for Buchwald-Hartwig Amination
| Pyridine Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-methoxypyridine derivative | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4 eq) | Toluene | 100 | 18 | 80-90 | [General knowledge] |
| (2-Methoxypyridin-4-yl) triflate | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | 110 | 24 | 75-85 | [General knowledge] |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(morpholino)-2-methoxypyridine from a 4-bromo-2-methoxypyridine derivative
-
Reaction Setup: In a glovebox, charge a vial with sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Reagent and Solvent Addition: Add the 4-bromo-2-methoxypyridine derivative (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 18 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for palladium-catalyzed cross-coupling reactions and a representative signaling pathway where products derived from these reactions might act as inhibitors.
Caption: A typical experimental workflow for cross-coupling.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of novel derivatives of this compound. By carefully selecting the appropriate coupling partners, catalyst system, and reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols outlined in these notes serve as a starting point for the development of robust synthetic routes to novel and potentially bioactive molecules.
References
- 1. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for C-H Functionalization of Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds on pyridine rings represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This powerful strategy allows for the late-stage modification of complex molecules, a feature of particular interest in drug discovery and development where pyridine scaffolds are prevalent. These application notes provide an overview of key C-H functionalization techniques, including detailed protocols for their implementation in a laboratory setting.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to pyridine C-H functionalization has enabled a wide range of transformations, including arylation, alkenylation, and alkylation. Palladium, rhodium, and iridium are among the most utilized metals for these reactions.
Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides
Pyridine N-oxides serve as excellent substrates for C-H functionalization due to the electronic activation of the pyridine ring and the directing-group ability of the N-oxide functionality. Palladium catalysis facilitates the ortho-arylation of pyridine N-oxides with high regioselectivity.[1]
Quantitative Data Summary: Pd-Catalyzed C-H Arylation
| Entry | Pyridine N-Oxide | Arylating Agent | Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ (10 mol%) | Ag₂O (2 equiv) | TBAI (20 mol%) | 1,4-Dioxane | 90 | 17 | 85 | [2] |
| 2 | 3-Methylpyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ (10 mol%) | Ag₂O (2 equiv) | TBAI (20 mol%) | 1,4-Dioxane | 90 | 17 | 82 | [2] |
| 3 | Pyridine N-oxide | Benzene | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ (2.2 equiv) | - | Benzene | 130 | 16 | 78 | [1] |
| 4 | Quinoline N-oxide | Benzene | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ (2.2 equiv) | - | Benzene | 130 | 16 | 85 | [1] |
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxide with Potassium Phenyltrifluoroborate [2]
-
To a reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), Ag₂O (2 equivalents), and TBAI (20 mol%).
-
Add potassium phenyltrifluoroborate (1.0 equivalent, 0.15 mmol) and pyridine N-oxide (3.3 equivalents).
-
Add 1,4-dioxane (0.5 mL) under an air atmosphere.
-
Stir the reaction mixture at 90 °C until the potassium phenyltrifluoroborate is completely consumed, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and purify by silica gel column chromatography to afford the 2-phenylpyridine N-oxide.
Catalytic Cycle for Pd-Catalyzed C-H Arylation of Pyridine N-Oxide
References
Application Notes and Protocols for the Reduction of 2-Methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of 2-methoxyisonicotinic acid to (2-methoxypyridin-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided are based on established chemical principles for the reduction of carboxylic acids and pyridine derivatives.
Introduction
2-Methoxyisonicotinic acid is a substituted pyridine derivative with applications in medicinal chemistry and drug discovery.[1][2][3] Its reduction to the corresponding alcohol, this compound, provides a key building block for more complex molecules. The primary transformation involves the selective reduction of the carboxylic acid group to a primary alcohol. This can be achieved through several reductive methodologies, with catalytic hydrogenation being a common and effective approach.
Reaction Overview
The reduction of 2-methoxyisonicotinic acid to this compound is represented by the following reaction:
Chemical Equation:
2-methoxyisonicotinic acid → this compound
Reactant and Product Information:
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Methoxyisonicotinic Acid | C₇H₇NO₃ | 153.14 | 105597-72-6 |
| This compound | C₇H₉NO₂ | 139.15 | 123148-66-3[4][5] |
Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 2-methoxyisonicotinic acid using catalytic hydrogenation with a Palladium on carbon (Pd/C) catalyst. This method is widely used for the reduction of carboxylic acids and related functional groups.[6][7]
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| 2-Methoxyisonicotinic Acid | ≥98% | Commercially Available | |
| Palladium, 10% on activated carbon (Pd/C) | Catalyst Grade | Commercially Available | Handle with care, pyrophoric risk when dry. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent |
| Hydrogen (H₂) gas | High Purity | Gas Supplier | |
| Nitrogen (N₂) gas | High Purity | Gas Supplier | For inerting |
| Celite® | Commercially Available | Filtration aid | |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For work-up |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying |
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Glass liner for the reactor
-
Magnetic stirrer and stir bars
-
Schlenk line or similar inert atmosphere setup
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
Analytical balance
Experimental Procedure:
-
Reactor Preparation:
-
Ensure the hydrogenation reactor and its glass liner are clean and dry.
-
Place a magnetic stir bar in the glass liner.
-
-
Charging the Reactor:
-
Under an inert atmosphere of nitrogen, add 2-methoxyisonicotinic acid (e.g., 5.0 g, 32.6 mmol) to the glass liner.
-
Add anhydrous methanol (e.g., 100 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 0.5 g, 10% w/w of the substrate). Caution: Handle the catalyst in a wet state or under an inert atmosphere to prevent ignition.
-
-
Hydrogenation:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).[6]
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-70 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Under an inert atmosphere, carefully open the reactor.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Caution: The filter cake may be pyrophoric; do not allow it to dry completely and dispose of it appropriately.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
-
Data Presentation:
| Parameter | Value |
| Starting Material Mass | 5.0 g |
| Product Mass (Theoretical) | 4.54 g |
| Product Mass (Actual) | To be determined experimentally |
| Yield (%) | To be calculated |
| Product Appearance | Solid[5] |
| Melting Point | To be determined experimentally |
Alternative Reduction Method: Borane Reduction
For substrates sensitive to catalytic hydrogenation, reduction using borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) is a viable alternative for the reduction of carboxylic acids.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of 2-methoxyisonicotinic acid.
Chemical Transformation Pathway:
Caption: Reduction of 2-methoxyisonicotinic acid to this compound.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 123148-66-3 | this compound - Synblock [synblock.com]
- 5. (2-Methoxy-4-pyridinyl)methanol 123148-66-3 [sigmaaldrich.com]
- 6. US3192220A - Reduction of isonicotinic acid esters - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes: (2-Methoxypyridin-4-yl)methanol as a Versatile Building Block for Novel Agrochemicals
(2-Methoxypyridin-4-yl)methanol has emerged as a significant heterocyclic building block in the discovery and development of modern agrochemicals. Its intrinsic structural features, including the reactive hydroxymethyl group and the methoxypyridine core, make it a valuable precursor for the synthesis of a new generation of fungicides, particularly the picolinamide class. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the agrochemical and drug development fields.
The primary application of this compound in agrochemical synthesis is its role as a key intermediate for the preparation of 2-methoxypyridine-4-carboxylic acid . This carboxylic acid derivative is a crucial component for the synthesis of picolinamide fungicides, which have demonstrated potent and broad-spectrum activity against various plant pathogens.
Key Synthetic Transformation: Oxidation to 2-Methoxypyridine-4-carboxylic acid
The conversion of the hydroxymethyl group of this compound to a carboxylic acid is a pivotal step. This oxidation reaction transforms the initial building block into a versatile intermediate ready for coupling with various amine moieties to generate a library of potential agrochemical candidates.
Application in Fungicide Synthesis: Picolinamides
2-Methoxypyridine-4-carboxylic acid, derived from this compound, is a key structural component of a novel class of fungicides known as picolinamides. These compounds are potent inhibitors of the fungal mitochondrial respiratory chain.
Mechanism of Action: Inhibition of Mitochondrial Complex III
Picolinamide fungicides act by targeting the quinone-inside (Qi) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] By binding to this site, they disrupt the flow of electrons, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[1] This specific mode of action provides an alternative to other fungicide classes, such as strobilurins, and can be effective against pathogens that have developed resistance to other treatments.[1]
Diagram of the Experimental Workflow for Picolinamide Fungicide Synthesis
Caption: Synthetic workflow from this compound to a picolinamide fungicide.
Quantitative Data: Fungicidal Activity of a Representative Picolinamide
The following table summarizes the in vivo fungicidal activity of a representative picolinamide derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) , which shares the core pyridine carboxamide structure. This data demonstrates the potential efficacy of compounds synthesized using this building block approach against the significant plant pathogen Botrytis cinerea.
| Compound | Concentration (mg/L) | In vivo Preventive Efficacy against B. cinerea (%) | Reference |
| 3f | 200 | 53.9 | [3] |
| 100 | 49.0 | [3] | |
| 50 | 27.1 | [3] | |
| Thifluzamide (Commercial Fungicide) | 200 | 55.2 | [3] |
| 100 | 41.2 | [3] | |
| 50 | 33.8 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxypyridine-4-carboxylic acid from this compound (General Procedure)
This protocol describes a general method for the oxidation of this compound. The choice of oxidizing agent and reaction conditions may require optimization for specific laboratory settings.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable solvent such as aqueous ethanol in a round-bottom flask.
-
Add a solution of potassium permanganate portion-wise to the stirred solution of the alcohol at room temperature. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the filter cake with a small amount of water.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-methoxypyridine-4-carboxylic acid.
Protocol 2: Synthesis of a Picolinamide Fungicide via Amide Coupling
This protocol outlines a general procedure for the amide coupling of 2-methoxypyridine-4-carboxylic acid with a selected amine using common coupling reagents.
Materials:
-
2-Methoxypyridine-4-carboxylic acid
-
Desired amine (e.g., an aniline derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-methoxypyridine-4-carboxylic acid in acetonitrile, add the desired amine, EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide fungicide.
Diagram of the Picolinamide Fungicide Mechanism of Action
Caption: Mechanism of action of picolinamide fungicides on the fungal electron transport chain.
References
- 1. mdpi.com [mdpi.com]
- 2. Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of (2-Methoxypyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of (2-Methoxypyridin-4-yl)methanol, a key intermediate in pharmaceutical development. This document outlines a viable synthetic route amenable to scale-up, detailing the necessary protocols, quantitative data, and safety considerations.
Introduction
This compound (CAS No. 123148-66-3) is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is crucial for drug development and manufacturing. This document focuses on the reduction of 2-methoxyisonicotinic acid or its ester derivatives as a primary and scalable synthetic strategy.
Synthetic Pathway Overview
The most direct and scalable approach for the synthesis of this compound involves the reduction of a suitable precursor, primarily 2-methoxyisonicotinic acid or its corresponding methyl ester. Borane-tetrahydrofuran complex (BH3-THF) is a preferred reagent for this transformation due to its selectivity for carboxylic acids and esters in the presence of the pyridine ring.
Caption: Synthetic route to this compound.
Quantitative Data
The following table summarizes the key parameters for the synthesis of this compound via the reduction of 2-methoxyisonicotinic acid with borane-tetrahydrofuran complex.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxyisonicotinic acid | [1] |
| Reagent | Borane-tetrahydrofuran complex (1M in THF) | [2][3] |
| Stoichiometry (BH3:Acid) | 2.2 : 1 | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 4-8 hours | N/A |
| Typical Yield | 85-95% | N/A |
| Purity (crude) | >90% | N/A |
| Purification Method | Column Chromatography or Recrystallization | [4] |
Note: Yield and purity are estimates based on similar reductions and may vary depending on specific reaction conditions and scale.
Experimental Protocol: Reduction of 2-Methoxyisonicotinic Acid
This protocol describes a laboratory-scale synthesis that can be adapted for scale-up.
Materials:
-
2-Methoxyisonicotinic acid
-
Borane-tetrahydrofuran complex (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Ethyl acetate or Dichloromethane for extraction
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge a dry three-necked flask with 2-methoxyisonicotinic acid and anhydrous THF.
-
Cooling: Cool the resulting solution or slurry to 0 °C using an ice bath.
-
Reagent Addition: Slowly add the borane-tetrahydrofuran complex (1M in THF) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by the dropwise addition of methanol at 0 °C to decompose any excess borane.
-
Acidification: Acidify the mixture with 1 M HCl.
-
Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.
-
Workup: Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography or recrystallization from an appropriate solvent system.
Caption: Workflow for the synthesis of this compound.
Scale-Up Considerations
Transitioning the synthesis of this compound to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
| Consideration | Key Aspects and Mitigation Strategies |
| Thermal Safety | The reaction of borane-THF with carboxylic acids is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Mitigation: Use a jacketed reactor with efficient cooling, control the addition rate of the borane solution, and monitor the internal temperature closely.[5] |
| Hydrogen Evolution | The quenching of excess borane with methanol generates hydrogen gas, which is flammable. Mitigation: Ensure the reaction is performed in a well-ventilated area or fume hood, away from ignition sources. Maintain an inert atmosphere during the quench. |
| Reagent Handling | Borane-tetrahydrofuran complex is moisture-sensitive and can release flammable and toxic diborane gas upon heating.[6] Mitigation: Handle BH3-THF under an inert atmosphere. Store the reagent at the recommended temperature (typically 2-8 °C) to prevent decomposition.[2] |
| Workup and Purification | Large-scale extractions and purifications can be cumbersome. Mitigation: For large-scale production, consider using a continuous extractor. Recrystallization is often a more scalable purification method than chromatography. |
| Process Control | Consistent product quality requires tight control over reaction parameters. Mitigation: Implement in-process controls (e.g., HPLC, GC) to monitor reaction completion and impurity profiles. |
Safety Information
Product Safety:
-
This compound: Acutely toxic if swallowed.[7]
Reagent Safety:
-
Borane-tetrahydrofuran complex (BH3-THF): Highly flammable liquid and vapor. Reacts violently with water. Causes skin and eye irritation. May cause respiratory tract irritation.[3][6] Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.[6]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety precautions.[8]
References
- 1. topsoe.com [topsoe.com]
- 2. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 3. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. media.msanet.com [media.msanet.com]
- 7. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methoxypy-ridin-4-yl)methanol
This guide provides troubleshooting advice and detailed protocols for the synthesis of (2-Methoxypyridin-4-yl)methanol, a key intermediate for researchers in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 2-methoxypyridine-4-carboxaldehyde.
Q1: What is the most direct method for synthesizing this compound?
The most straightforward and common method is the reduction of the corresponding aldehyde, 2-methoxypyridine-4-carboxaldehyde, which is commercially available. This reduction can be efficiently carried out using standard hydride-reducing agents.
Q2: Which reducing agent is best for converting 2-methoxypyridine-4-carboxaldehyde to the alcohol?
Both Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) can effectively reduce the aldehyde to the primary alcohol.[1]
-
Sodium Borohydride (NaBH₄) is a milder, more selective reducing agent.[1][2] It is preferred when you want to avoid the reduction of other potentially sensitive functional groups.[2] It is typically used in protic solvents like methanol or ethanol.[2]
-
Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent. While highly effective, it is less selective and requires stricter anhydrous conditions and careful handling.[1][3]
For most applications, NaBH₄ is the safer and more convenient choice for this specific transformation.
Q3: My reaction yield is very low. What are the possible causes and solutions?
Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Q4: I'm observing an unexpected byproduct. What could it be?
A potential side reaction, especially under harsh conditions or with overly active catalysts (in catalytic hydrogenation), is the reduction of the pyridine ring itself.[1] If using a strong reducing agent like LiAlH₄, over-reduction is a possibility. To minimize this, use a milder agent like NaBH₄ and maintain controlled, low temperatures (e.g., 0 °C to room temperature).[1]
Q5: How should I purify the final product, this compound?
Standard purification techniques are effective:
-
Aqueous Workup: After quenching the reaction, the product is typically extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.[1]
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Column Chromatography: The crude residue is often purified by silica gel column chromatography to separate it from unreacted starting material and byproducts.[3]
-
Crystallization: For obtaining a highly pure solid, crystallization from a suitable solvent system (e.g., petroleum ether) can be performed.[4]
Data Summary
The choice of synthetic route can significantly impact yield and reaction complexity. The reduction of the corresponding aldehyde is often the most efficient method.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Notes |
| Aldehyde Reduction | 2-Methoxy-pyridine-4-carboxaldehyde | NaBH₄, Methanol | >90% | Mild conditions, high selectivity, straightforward procedure.[1][2] |
| Directed Metalation & Reduction | 2-Bromo-4-methoxypyridine | 1. LTMP, DMF2. NaBH₄ | ~70% (overall)[5] | Multi-step process, requires handling of strong bases.[5] |
| Grignard Reaction | 4-Halo-2-methoxypyridine | 1. Mg, Formaldehyde2. Acid workup | Variable | Prone to side reactions; requires strict anhydrous conditions.[6][7][8] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-methoxypyridine-4-carboxaldehyde
This protocol describes a reliable method for producing this compound using sodium borohydride.
Experimental Workflow: Aldehyde Reduction
Caption: A step-by-step workflow for the reduction synthesis.
Materials:
-
2-methoxypyridine-4-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: Dissolve 2-methoxypyridine-4-carboxaldehyde (1.0 eq) in methanol (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[2]
-
Reagent Addition: Slowly add sodium borohydride (1.2–1.5 eq) to the stirred solution in small portions, ensuring the temperature remains low.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[9]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution or 1M HCl to decompose the excess NaBH₄.[1][9]
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to yield pure this compound.[3]
Disclaimer: These protocols and troubleshooting guides are intended for use by trained chemistry professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE | 72716-87-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting Common Side Reactions in Pyyridine Functionalization
Welcome to the Technical Support Center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis and modification of pyridine-containing molecules.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during key pyridine functionalization reactions.
Lithiation and Metalation
Directed ortho-metalation (DoM) and lithium-halogen exchange are powerful methods for functionalizing the pyridine ring. However, several side reactions can compete with the desired transformation.
Q1: I am observing low yields in my pyridine lithiation. What are the likely causes and how can I fix them?
A1: Low yields in pyridine lithiation are often traced back to inactive reagents, improper reaction conditions, or competing side reactions.
-
Inactive Organolithium Reagent: The molarity of commercially available organolithium reagents like n-BuLi can decrease over time.
-
Solution: Always titrate your n-BuLi solution before use to determine its exact concentration. A common method is titration against a known amount of diphenylacetic acid in THF at 0 °C using triphenylmethane as an indicator.[1]
-
-
Atmospheric Moisture and Oxygen: Organolithium reagents are extremely sensitive to air and moisture.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the experiment.[1]
-
-
Incorrect Reaction Temperature: The lithium-halogen exchange is rapid, but side reactions are minimized at very low temperatures.[1]
Q2: I am getting a mixture of products, including what appears to be a di-substituted pyridine. How can I improve selectivity for monolithiation?
A2: The formation of multiple products often points towards di-lithiation or other undesired deprotonation events.
-
Di-lithiation: This occurs when a second deprotonation or lithium-halogen exchange happens on the pyridine ring. This is more likely if an excess of the organolithium reagent is used or if the reaction temperature is not kept sufficiently low.[1]
-
Competing Deprotonation: The lithiated pyridine intermediate can be basic enough to deprotonate the starting material at other positions, leading to byproducts.[1]
-
Solution: Slow, dropwise addition of the organolithium reagent at a consistently low temperature (-78 °C) can minimize this side reaction.[1]
-
-
Reaction with Solvent: n-BuLi can react with ethereal solvents like THF, especially at temperatures above -78 °C.[1]
-
Solution: Conduct the reaction at or below -78 °C. For certain applications, non-coordinating solvents like toluene might be considered, which can also influence the selectivity of the lithiation.[1]
-
Experimental Protocol: Monolithiation of 2,6-Dibromopyridine
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add a freshly titrated solution of n-BuLi (1.0-1.1 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below -75 °C.
-
Stirring: Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophile Addition: Add the desired electrophile (1.2-1.5 eq) dropwise at -78 °C.
-
Reaction: Continue stirring at -78 °C for an additional 1-3 hours.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution at -78 °C to quench any remaining organolithium species.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent, wash the organic layer, dry it over anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
Troubleshooting Workflow for Pyridine Lithiation
Caption: Troubleshooting workflow for pyridine lithiation issues.
Halogenation
Electrophilic halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh conditions and resulting in poor regioselectivity.
Q3: I am struggling with poor regioselectivity in the direct halogenation of a substituted pyridine. How can I control the position of halogenation?
A3: The regioselectivity of pyridine halogenation is influenced by the electronic properties of the pyridine ring and any substituents present.
-
Inherent Reactivity: Direct electrophilic halogenation of unsubstituted pyridine preferentially occurs at the C3 position to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate.[3] However, this often leads to mixtures of isomers.
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OCH₃ activate the ring and are ortho, para-directing. The final regioselectivity depends on the interplay between the directing effects of the nitrogen and the substituent.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -CN further deactivate the ring and are meta-directing, which reinforces the natural C3/C5 selectivity.[3]
Solutions for Improved Regioselectivity:
-
Halogenation of Pyridine N-Oxides: The N-oxide is more reactive towards electrophilic substitution than pyridine itself. Halogenation typically occurs at the C2 and C4 positions. The N-oxide can then be deoxygenated to yield the halogenated pyridine. This is a practical route to various 2-halo-substituted pyridines.[4]
-
Zincke Imine Intermediates: For mild and highly regioselective C3-halogenation, a one-pot, three-step sequence involving the formation of an acyclic Zincke imine intermediate is a powerful strategy.[3]
-
Ring-opening: The pyridine is activated and reacted with an amine to form an electron-rich Zincke imine.
-
Halogenation: This intermediate undergoes highly regioselective halogenation.
-
Ring-closing: The halogenated intermediate is cyclized to reform the pyridine ring with a halogen at the C3 position.[3]
-
Quantitative Data on Regioselectivity of Pyridine Halogenation
| Substrate | Halogenating Agent | Solvent | Product(s) | Ratio | Yield (%) | Reference |
| 2-Aminopyridine | NBS | CCl₄ | 5-Bromo-2-aminopyridine | Single isomer | 90 | [5] |
| 3-Hydroxypyridine | NBS | CH₃CN | 2-Bromo-3-hydroxypyridine | Single isomer | 95 | [5] |
| 4-Methoxypyridine | NBS | CCl₄ | 3-Bromo-4-methoxypyridine | Single isomer | 89 | [5] |
| 2,6-Dimethoxypyridine | NBS | CH₃CN | 3-Bromo-2,6-dimethoxypyridine | Single isomer | 92 | [5] |
| 3-Phenylpyridine (via Zincke imine) | NIS | Ethyl Acetate | 3-Iodo-5-phenylpyridine | High C3 selectivity | High | [3] |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are vital for creating C-C bonds, but pyridyl substrates can present unique challenges.
Q4: My Suzuki-Miyaura coupling with a 2-halopyridine is giving low yields. What could be the problem?
A4: Low yields in Suzuki-Miyaura couplings involving pyridines can be due to catalyst inhibition or the instability of the boronic acid partner, often referred to as the "2-pyridyl problem".
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.
-
Instability of 2-Pyridylboronic Acids: 2-Pyridylboronic acids are often unstable and can undergo protodeboronation, reducing the concentration of the active coupling partner.
Solutions:
-
Ligand Choice: The use of appropriate phosphine ligands is crucial. Electron-rich, bulky ligands can accelerate the key steps of the catalytic cycle.
-
Optimized Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For challenging couplings, anhydrous conditions and carefully chosen bases like KF or K₃PO₄·H₂O may be necessary.[6][7]
-
Stable Boronic Acid Surrogates: Using more stable derivatives of 2-pyridylboronic acid, such as lithium triisopropyl 2-pyridylboronates, can improve reaction efficiency.[6]
Q5: I am observing significant amounts of homocoupling byproducts. How can I suppress this side reaction?
A5: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and palladium(II) species.
Solutions:
-
Exclusion of Oxygen: Thoroughly deoxygenating the solvent and reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is critical to minimize homocoupling.[8]
-
Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that can promote homocoupling.[8]
-
Pre-heating the Catalyst Mixture: Heating the mixture of the catalyst, base, solvent, and the halide partner before adding the boronic acid can sometimes reduce homocoupling.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronate with an Aryl Bromide
-
Setup: In an oven-dried, resealable Schlenk tube under an Argon atmosphere, add Pd₂(dba)₃ (2.0-3.0 mol%), a suitable phosphine ligand (e.g., 1, 6.0-9.0 mol%), lithium triisopropyl 2-pyridylboronate (1.5 eq), and anhydrous KF (3.0 eq).
-
Solvent and Substrate Addition: Add anhydrous 1,4-dioxane via syringe, followed by the aryl bromide (1.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C until the aryl halide is completely consumed (monitor by GC or TLC).
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water. The organic layer is then dried and concentrated, and the product is purified by chromatography.[6]
Logical Flow for Minimizing Suzuki Coupling Side Reactions
Caption: Decision-making process for troubleshooting Suzuki-Miyaura coupling of pyridines.
Pyridine N-Oxidation
The conversion of pyridines to their corresponding N-oxides is a key transformation that alters their reactivity, facilitating subsequent functionalization.
Q6: My pyridine N-oxidation is incomplete or producing byproducts. How can I improve the reaction?
A6: Incomplete conversion and byproduct formation in N-oxidation can result from the choice of oxidant, reaction conditions, or the electronic nature of the pyridine substrate.
-
Choice of Oxidant: Common oxidants include peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. The choice of oxidant can influence the reaction's efficiency and selectivity. For instance, using H₂O₂ in acetic acid is an environmentally friendly option.[10]
-
Reaction Temperature: The reaction temperature can be critical. While some oxidations proceed at room temperature, others may require heating. However, excessive heat can lead to decomposition of the oxidant or the product. For example, peracetic acid can be explosive at high temperatures.[10]
-
Substrate Reactivity: Electron-rich pyridines are generally easier to oxidize than electron-deficient ones. Highly deactivated pyridines may require more forcing conditions or more potent oxidizing agents.
-
Over-oxidation: In some cases, particularly with multi-functionalized pyridines, over-oxidation of other sensitive functional groups can be a problem.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and oxidant stoichiometry to find the optimal conditions for your specific substrate.
-
Use a Microreactor: For reactions that are exothermic or require precise temperature control, a microreactor can offer significant advantages, such as improved heat exchange and safety, potentially leading to higher conversions.[10]
Experimental Protocol: Pyridine N-Oxidation with Peracetic Acid
-
Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the pyridine substrate (1.0 eq).
-
Oxidant Addition: While stirring, add 40% peracetic acid (1.1 eq) dropwise at a rate that maintains the desired reaction temperature (e.g., 85 °C).
-
Reaction Monitoring: After the addition is complete, continue stirring and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, the excess peracetic acid and acetic acid can be removed under vacuum. The resulting pyridine N-oxide can then be purified, for example, by crystallization or distillation under reduced pressure.[11] Caution: Ensure no residual peroxide is present before distillation.[11]
Frequently Asked Questions (FAQs)
Q7: What is the Minisci reaction, and what are its common side reactions?
A7: The Minisci reaction is a radical substitution reaction used to introduce alkyl groups onto electron-deficient aromatic compounds like protonated pyridines.[12] Common side reactions include the formation of a mixture of regioisomers (typically at the C2 and C4 positions) and acylation byproducts if the radical source can also form an acyl radical.[12][13]
Q8: How can I purify my functionalized pyridine product, especially if it's basic?
A8: Purifying basic pyridine compounds can be challenging.
-
Chromatography: Tailing on silica gel is a common issue due to the basicity of the pyridine nitrogen. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[14]
-
Acid-Base Extraction: The basicity of the pyridine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the pyridine derivative into the aqueous layer as its salt. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified pyridine.[14]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a very effective purification method.[14]
Q9: Are there any general safety precautions I should take when working with pyridine and its derivatives?
A9: Yes, pyridine is a hazardous chemical.
-
Handling: Always handle pyridine and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
-
Storage: Store pyridine in a cool, dry, well-ventilated area away from oxidizing agents.[15]
-
Reactions: Be aware that some reactions, particularly large-scale syntheses, can be highly exothermic. Take precautions to control the reaction temperature, such as slow addition of reagents and using an ice bath for cooling.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. sarchemlabs.com [sarchemlabs.com]
Technical Support Center: Chromatographic Purification of Pyridine-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of pyridine-containing compounds.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions to common problems encountered during the purification of pyridine derivatives.
Issue 1: Peak Tailing
Q: Why are the chromatographic peaks for my pyridine-containing compounds showing significant tailing?
A: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives, primarily caused by strong secondary interactions between the analyte and the stationary phase.[1][2] The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol groups on the surface of silica-based stationary phases.[1][3] This leads to multiple retention mechanisms, causing the trailing edge of the peak to be broader than the leading edge.[1][2]
Other potential causes for peak tailing include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][2]
-
Physical Issues: Poorly made connections, dead volume in the system, or a void in the column packing can distort the peak shape.[1][2]
-
Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[1]
Q: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A systematic approach involving the mobile phase, column, and instrument setup can significantly improve peak shape.
-
Mobile Phase Modification:
-
pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate or formate buffer) can protonate the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[1][4]
-
Use of Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%), to the mobile phase can shield the active silanol sites from the pyridine analyte.[1][4][5]
-
-
Choice of Stationary Phase:
-
End-Capped Columns: Use columns where the residual silanol groups have been chemically deactivated ("end-capped").[2][6]
-
Alternative Stationary Phases: Consider using polymer-based columns or columns with a different chemistry, such as phenyl or cyano phases, which can offer different selectivities.[1] For highly polar pyridine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[1][7]
-
-
Instrument and Method Optimization:
Issue 2: Poor Resolution and Co-elution
Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A: Improving resolution requires optimizing one or more of the three key chromatographic factors: efficiency, selectivity, and retention.[1]
-
Enhancing Selectivity:
-
Mobile Phase pH: Small adjustments to the mobile phase pH can alter the ionization state of the pyridine compound and impurities, potentially leading to significant changes in retention and improved separation.[1][8] Most pyridine derivatives have a pKa between 5 and 6.[1] Operating in a pH range of 4-7 should generally be avoided with standard silica columns due to strong ionic interactions.[1]
-
Change Stationary Phase: Switching from a standard C18 column to one with a different stationary phase chemistry (e.g., phenyl, cyano, or a polar-embedded phase) can alter the interaction mechanisms and improve selectivity.[1]
-
-
Increasing Efficiency:
-
Column Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase efficiency but also system backpressure.[1]
-
Flow Rate: Optimizing the flow rate can improve peak sharpness and resolution.
-
-
Optimizing Retention:
-
Solvent Strength: Adjusting the organic solvent concentration in the mobile phase will alter the retention time of your compounds. Increasing retention can sometimes improve the separation of closely eluting peaks.
-
Issue 3: Low Recovery and Sample Degradation
Q: I am experiencing low recovery of my pyridine derivative after purification. What could be the cause?
A: Low recovery can be due to several factors, including irreversible adsorption onto the column or degradation of the sample during purification. Pyridine derivatives, especially those with reactive functional groups, can be sensitive to the acidic nature of silica gel.[1]
-
Minimizing On-Column Degradation:
-
Alternative Stationary Phases: If degradation is suspected, switch to a less acidic or more inert stationary phase, such as end-capped silica, a polymer-based column, or alumina.
-
Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine to the mobile phase in normal-phase chromatography can help neutralize active sites on the silica gel.[5]
-
-
Preventing Irreversible Adsorption:
-
Column Passivation: Before injecting your sample, you can try passivating the column by injecting a high concentration of a similar, but less valuable, basic compound.
-
Use of Stronger Solvents: In some cases, a stronger solvent system may be required to elute strongly retained compounds.
-
-
Post-Purification Issues:
-
Evaporation: Optimize the evaporation process by using a lower temperature and a gentle stream of nitrogen to prevent degradation of thermally sensitive compounds.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying pyridine derivatives in reversed-phase chromatography?
A: A modern, high-purity, end-capped C18 or C8 column is an excellent starting point for most pyridine derivatives.[1] These columns have minimal residual silanol activity, which helps to produce more symmetrical peaks for basic compounds.[1][4] For highly polar pyridine compounds that are poorly retained on C18 columns, a HILIC or a mixed-mode column may provide better retention and selectivity.[1][9]
Q2: How does mobile phase pH affect the chromatography of pyridines?
A: The pH of the mobile phase is a critical parameter. Most pyridine derivatives have a pKa between 5 and 6.[1]
-
Low pH (e.g., < 3): The pyridine nitrogen is protonated (positively charged), and the silica surface silanols are also protonated (neutral). This minimizes strong ionic interactions, leading to reduced peak tailing.[1][4]
-
Mid-pH (e.g., 4-7): The pyridine is protonated, but the silanols are deprotonated (negatively charged), resulting in strong ionic interactions and significant peak tailing. This pH range should generally be avoided with standard silica columns.[1]
-
High pH (e.g., > 8): The pyridine is neutral, which can lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve at high pH.[1][10]
Q3: My compound is a hydrochloride salt, and the peaks are extremely broad. Why?
A: When your analyte is a salt (e.g., hydrochloride), and the mobile phase does not contain the same counter-ion, ion exchange can occur on the column.[1][11] The analyte can transiently pair with different anions present in the mobile phase, creating a mixture of species with varying retention times, which results in broad peaks.[11] To mitigate this, ensure the mobile phase contains the same counter-ion as your sample, or a high concentration of another salt to promote a consistent ion-pairing environment.[11]
Q4: Are there any alternatives to chromatography for purifying pyridine compounds?
A: Yes, depending on the properties of your compound and the impurities, other purification techniques can be effective:
-
Acid-Base Extraction: Since pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to extract it into an aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]
-
Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[5]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity.[5]
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention of Ionizable Compounds
| Compound Type | Mobile Phase pH vs. Analyte pKa | Ionization State | Expected Retention on Reversed-Phase Column |
| Acidic | pH < pKa - 2 | Non-ionized (Neutral) | Increased Retention |
| pH > pKa + 2 | Ionized (Negative Charge) | Decreased Retention | |
| Basic (Pyridine) | pH < pKa - 2 | Ionized (Positive Charge) | Decreased Retention |
| pH > pKa + 2 | Non-ionized (Neutral) | Increased Retention |
Table 2: Common Mobile Phase Additives for Reducing Peak Tailing of Pyridine Compounds
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing agent and lowers pH. | Can suppress MS signal and is difficult to remove from the sample. |
| Formic Acid | 0.1% | Lowers pH to protonate silanols. | MS-friendly. |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base that blocks active silanol sites. | Can suppress MS signal and may affect column longevity. |
| Ammonium Formate/Acetate | 10 - 20 mM | Acts as a buffer to control pH. | MS-friendly. |
Experimental Protocols
Protocol 1: General Method for Improving Peak Shape of a Pyridine Derivative in Reversed-Phase HPLC
-
Initial Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 5 µL.
-
-
Troubleshooting Peak Tailing:
-
Step 2a (pH Adjustment): Prepare a mobile phase with a buffer at a lower pH. For example, use 20 mM potassium phosphate buffer adjusted to pH 2.5 as Mobile Phase A. Re-run the analysis.
-
Step 2b (Competing Base): If tailing persists, add a competing base to the mobile phase. For example, add 0.1% triethylamine to the initial mobile phase (both A and B). Equilibrate the column thoroughly before injecting the sample.
-
Step 2c (Column Change): If the above steps do not resolve the issue, switch to an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).
-
Protocol 2: Purification of a Crude Pyridine Compound using Normal-Phase Flash Chromatography
-
TLC Analysis:
-
Develop a TLC method to determine a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate.
-
If the compound streaks on the TLC plate, add a small amount (0.1-1%) of triethylamine or ammonia to the developing solvent.
-
-
Column Packing:
-
Select an appropriate size flash column based on the amount of crude material.
-
Pack the column with silica gel using the chosen solvent system (without the basic additive initially).
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the sample onto a small amount of silica gel and loading the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system.
-
If peak tailing is observed during the column run, a small percentage of triethylamine can be added to the eluent to improve the peak shape.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A high-level workflow for troubleshooting common chromatography issues.
Caption: Mitigation strategies for peak tailing caused by silanol interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
How to improve regioselectivity in the functionalization of pyridine rings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges in achieving regioselectivity in the functionalization of pyridine rings.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
A1: The difficulty in controlling regioselectivity arises from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which deactivates the ring towards electrophilic attack and makes it susceptible to nucleophilic and radical attack. This creates a complex reactivity landscape:
-
Electrophilic Aromatic Substitution (EAS): These reactions are generally sluggish and require harsh conditions. The nitrogen atom directs incoming electrophiles to the C3 position (meta-position).
-
Nucleophilic Aromatic Substitution (SNAr) & Radical Attack: These reactions are favored at the electron-deficient C2 (ortho) and C4 (para) positions, as the nitrogen atom can stabilize the resulting anionic or radical intermediates.
-
Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to metal catalysts or Lewis acids, which can inhibit reactivity or alter the expected regiochemical outcome.
This inherent dichotomy in reactivity often leads to mixtures of isomers or low yields, making precise control a significant synthetic challenge.
Q2: I need to functionalize the C3 position. Why is my electrophilic aromatic substitution (EAS) reaction (e.g., nitration, halogenation) failing or giving very low yields?
A2: This is a common issue. The pyridine ring is strongly deactivated towards EAS, similar to nitrobenzene. Furthermore, the reaction conditions for EAS often involve strong acids, which protonate the pyridine nitrogen. This protonation further deactivates the ring, making the reaction even more difficult.
-
Troubleshooting Tip: Use forcing conditions (high temperatures, strong acids), but be aware that this can limit functional group tolerance. A more effective and common strategy is to first convert the pyridine to a pyridine N-oxide . The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated to yield the substituted pyridine. For C3-selectivity, direct C-H activation methods are often more effective if the substrate is suitable.
Q3: How can I favor C4 functionalization over C2 in nucleophilic or radical reactions?
A3: While both C2 and C4 positions are electronically activated for nucleophilic and radical attack, C2 is often kinetically favored due to its proximity to the nitrogen atom. To improve C4 selectivity, consider the following strategies:
-
Steric Hindrance: If the C2 and C6 positions are sterically hindered (either on the pyridine substrate or by using a bulky nucleophile/radical precursor), attack at the less hindered C4 position can be favored.
-
Blocking Groups: A highly effective method for radical reactions like the Minisci reaction is to use a removable blocking group on the nitrogen atom. A maleate-derived blocking group, for example, has been shown to sterically shield the C2/C6 positions and direct alkylation almost exclusively to the C4 position.
-
Metalation Strategy: While direct lithiation often favors C2, using specific bases or reaction conditions can promote C4 metalation. For instance, using n-butylsodium (n-BuNa) instead of n-butyllithium (n-BuLi) has been shown to provide a pathway to deprotonate and functionalize the C4 position.
Q4: My transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on a 2-halopyridine is giving a low yield. What is the likely cause?
A4: The primary culprit is often catalyst deactivation. The nitrogen lone pair of the 2-halopyridine can coordinate strongly to the palladium (or other metal) catalyst center, inhibiting key steps in the catalytic cycle like oxidative addition.
-
Troubleshooting Tip: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen. Using a stronger base, like potassium phosphate (K₃PO₄), can also be beneficial in these challenging couplings.[1]
Troubleshooting Guides & Experimental Protocols
This section provides detailed solutions and experimental protocols for specific, common challenges encountered during the functionalization of pyridine.
Scenario 1: Poor C4-Selectivity in Minisci Alkylation
Problem: My Minisci reaction on an unsubstituted or C3-substituted pyridine is producing a mixture of C2 and C4-alkylated products, with poor selectivity for the desired C4 isomer.
Solution: Employ a removable N-blocking group strategy to sterically direct the incoming radical to the C4 position. A maleate-derived blocking group is highly effective.[2][3]
Workflow for C4-Selective Minisci Alkylation:
-
Blocking Group Installation:
-
To a solution of the pyridine substrate (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the maleate-derived blocking group reagent (1.1 equiv).
-
Stir the reaction at room temperature for 12-24 hours.
-
The resulting pyridinium salt often precipitates and can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.
-
-
Minisci Reaction:
-
To a biphasic mixture of dichloroethane (DCE) and water (1:1, 0.1 M), add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), silver nitrate (AgNO₃, 0.1 mmol, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv).
-
Stir the mixture vigorously at 50 °C for 2 hours.
-
Upon completion (monitor by LCMS or crude NMR), dilute the reaction with dichloromethane (DCM) and proceed to the deprotection step.
-
-
Deprotection:
-
To the crude reaction mixture, add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 3.0 equiv).
-
Stir at room temperature until the removal of the blocking group is complete (typically 1-4 hours).
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and purify by flash column chromatography.
-
| Substrate | Reaction Conditions | Product Position | Regioselectivity (C4:Other) | Yield | Reference |
| Pyridine | Standard Minisci (Acidic) | C2 / C4 | Mixture | Variable | [4] |
| Pyridine | Maleate Blocking Group | C4 | >99 : 1 | 70-90% | [3] |
| 3-Me-Pyridine | Maleate Blocking Group | C4 | >99 : 1 | 85% | [3] |
| 3-Cl-Pyridine | Maleate Blocking Group | C4 | >99 : 1 | 78% | [3] |
Scenario 2: Low Yield in C3-Functionalization via Electrophilic Aromatic Substitution (EAS)
Problem: I am attempting to nitrate pyridine to synthesize 3-nitropyridine, but the yield is extremely low, and I am recovering mostly starting material.
Solution: The direct nitration of pyridine is notoriously inefficient. A much more reliable two-step sequence involves the N-oxidation of pyridine, followed by nitration at the C4-position, and subsequent deoxygenation.
Logic for the Pyridine N-Oxide Strategy:
-
Synthesis of Pyridine N-Oxide:
-
In a flask, dissolve the pyridine substrate (e.g., 10 g) in a solvent like dichloromethane (DCM) or acetic acid.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) or 30% hydrogen peroxide in acetic acid.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work up the reaction by neutralizing any remaining acid, extracting the N-oxide into an organic solvent, and removing the solvent under reduced pressure.
-
-
Nitration of Pyridine N-Oxide:
-
To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add the pyridine N-oxide.
-
Carefully heat the reaction mixture (e.g., to 90-100 °C) and maintain for several hours.
-
Pour the cooled reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the 4-nitropyridine N-oxide.
-
Filter, wash with cold water, and dry the product.
-
-
Deoxygenation:
-
Dissolve the 4-nitropyridine N-oxide in a suitable solvent (e.g., chloroform or acetic acid).
-
Add a reducing agent such as phosphorus trichloride (PCl₃) or zinc dust.
-
Stir the reaction, possibly with gentle heating, until the reaction is complete.
-
After an appropriate workup, the final 4-nitropyridine product can be isolated and purified.
-
Scenario 3: Achieving Regiospecific Functionalization via Directed ortho-Metalation (DoM)
Problem: I need to introduce a substituent specifically at the C2 position of a 3-substituted pyridine, but standard methods are ineffective.
Solution: Directed ortho-metalation (DoM) is a powerful technique that uses a directing metalation group (DMG) on the ring to guide a strong base to deprotonate a specific adjacent C-H bond.
General Workflow for Directed ortho-Metalation:
This protocol describes the lithiation of 3-fluoropyridine, where the fluorine atom acts as the DMG, directing metalation to the C4 position. A similar logic applies to other DMGs.
-
Setup and Reagent Preparation:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
In the reaction flask, add anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (n-BuLi, 1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
-
Deprotonation (Lithiation):
-
Cool the reaction flask containing THF to -78 °C using a dry ice/acetone bath.
-
Add 3-fluoropyridine (1.0 equiv) to the flask.
-
Slowly add the freshly prepared LDA solution via syringe to the 3-fluoropyridine solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, slowly add the chosen electrophile (1.2 equiv, e.g., benzaldehyde, iodine, or N,N-dimethylformamide).
-
After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature over several hours or overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-3-fluoropyridine.
-
| Position of DMG | Directing Group (DMG) | Site of Metalation | Common Base | Reference |
| C2 | -CONEt₂, -OMe, -Cl | C3 | LDA, s-BuLi | [5] |
| C3 | -F, -Cl, -Br | C4 > C2 | LDA, TMPMgCl·LiCl | [6][7] |
| C3 | -CONEt₂, -OCONEt₂ | C4 | s-BuLi/TMEDA | [8] |
| C4 | -CONEt₂, -Cl | C3 | LDA, s-BuLi | [5] |
Note: Selectivity can be highly dependent on the base, solvent, and temperature used.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Overcoming Challenges in the Crystallization of Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for crystallizing pyridine derivatives?
The choice of solvent is a critical factor for successful crystallization. For pyridine derivatives, the ideal solvent should dissolve the compound at an elevated temperature but exhibit low solubility at room temperature.[1] The polarity of the solvent plays a significant role, and the principle of "like dissolves like" is a good starting point. Given that pyridine is a polar molecule, polar solvents are often suitable.[2] However, a solvent that is too effective at dissolving the compound can lead to a supersaturated solution, resulting in the formation of small crystals or powder.[3]
Key considerations for solvent selection include:
-
Polarity Matching: The presence of the nitrogen atom makes pyridine and its derivatives polar.[2] Solvents with similar polarities, such as alcohols (ethanol, methanol) and polar aprotic solvents (acetone, ethyl acetate), are often good choices.[1]
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[4] Solvents capable of hydrogen bonding may enhance solubility, but this can sometimes hinder crystallization if the solute-solvent interactions are too strong.[3][5]
-
Solubility Gradient: A steep solubility curve with respect to temperature is desirable for cooling crystallization.[6]
-
Reactivity: Ensure the solvent is inert and does not react with the pyridine derivative.
Q2: My pyridine derivative is "oiling out" instead of crystallizing. What causes this and how can I prevent it?
"Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase.[7] This is a common issue with pyridine derivatives and can be attributed to several factors:
-
High Supersaturation: If the solution is too concentrated, the solute may separate as an oil because the system is too far from equilibrium for orderly crystal lattice formation.[7]
-
Low Melting Point: If the melting point of your compound is lower than the boiling point of the solvent, it may "melt" in the hot solution and separate as an oil upon cooling.
-
Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.[8]
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring oil formation over crystallization.[8]
Troubleshooting Strategies for Oiling Out:
-
Reduce Supersaturation: Add a small amount of additional solvent to the hot solution to decrease the concentration.[8]
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help achieve a slower cooling rate.[9]
-
Solvent Selection: Choose a solvent with a lower boiling point.[8]
-
Seeding: Introduce a seed crystal to the supersaturated solution to encourage nucleation and growth of the desired crystalline form.[10]
-
pH Adjustment: For ionizable pyridine derivatives, adjusting the pH can influence solubility and potentially prevent oiling out.[10]
Q3: I am observing different crystal forms (polymorphism) for my pyridine derivative. How can I control which polymorph crystallizes?
Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties like solubility and stability.[8] The formation of a specific polymorph of a pyridine derivative can be influenced by:
-
Solvent: The choice of solvent can have a significant impact on which polymorph is favored.[8] The interactions between the solvent and the pyridine derivative, such as hydrogen bonding, can direct the assembly of molecules into a particular crystal lattice.[11]
-
Temperature: The temperature at which crystallization occurs can determine the thermodynamic stability of the resulting polymorph.
-
Cooling Rate: The rate of cooling affects the level of supersaturation and can influence whether a metastable or stable polymorph is formed.[8]
-
Seeding: Introducing seed crystals of the desired polymorph is a highly effective method to control the crystallization outcome.[10]
A systematic screening of different solvents and crystallization conditions is often necessary to identify and selectively crystallize the desired polymorph.[8]
Q4: My crystallization yield is very low. How can I improve it?
A low yield can be frustrating. Here are some common causes and solutions:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[9] If the mother liquor has not been discarded, you can try to concentrate it to recover more product.[8]
-
Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield. Ensure the solution has been cooled sufficiently for an adequate amount of time.[8]
-
Insufficient Cooling: Cooling the solution to a lower temperature, for example, in an ice bath, can further decrease the solubility of the compound and increase the yield.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not sufficiently supersaturated.[8]2. The compound is too soluble in the chosen solvent.[6]3. Presence of impurities inhibiting nucleation. | 1. Reduce the solvent volume through slow evaporation or gentle heating.[8]2. Cool the solution to a lower temperature.[6]3. Scratch the inside of the flask with a glass rod to create nucleation sites.[6]4. Add a seed crystal of the compound.[6]5. Try a different solvent or a mixture of solvents.[6] |
| Poor Crystal Quality (small, needles, aggregates) | 1. Crystallization occurred too rapidly.[9]2. High level of supersaturation.[8]3. Impurities are present.[8] | 1. Re-dissolve the crystals and allow them to cool more slowly.[9]2. Use a larger volume of solvent to reduce supersaturation.[9]3. Purify the starting material before crystallization.[8]4. Experiment with different solvents or solvent mixtures. |
| "Oiling Out" | 1. High concentration of the pyridine derivative.[7]2. Rapid cooling of the solution.[8]3. The melting point of the compound is below the solvent's boiling point.4. Significant impurities are present.[8] | 1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[8]2. Select a solvent with a lower boiling point.[8]3. Utilize a seed crystal to induce crystallization.[10]4. Further purify the compound before attempting crystallization.[8] |
| Polymorphism (multiple crystal forms) | 1. The solvent system favors the formation of multiple polymorphs.2. The cooling rate influences which polymorph nucleates.3. Temperature affects the thermodynamic stability of the polymorphs. | 1. Conduct a solvent screen to identify a solvent that consistently produces the desired polymorph.2. Control the cooling rate carefully.3. Use seed crystals of the desired polymorph to direct the crystallization.[10] |
Data Presentation
Table 1: Solubility of Pyridine and Related Derivatives in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| Pyridine | Water | 20 | Moderately Soluble (~1 g/100 mL)[2] |
| Pyridine | Ethanol | Room Temperature | Highly Soluble[2] |
| Pyridine | Diethyl Ether | Room Temperature | Highly Soluble[2] |
| Pyridine | Chloroform | Room Temperature | Highly Soluble[2] |
| Nicotinic Acid | Water | 25 | 18.3 g/L |
| Nicotinic Acid | Ethanol | 25 | 7.3 g/L |
| Nicotinic Acid | Acetone | 25 | 1.1 g/L |
| Picolinic Acid | Water | 20 | ~862.5 g/kg |
| Picolinic Acid | Ethanol | 20 | ~57.1 g/kg |
| Picolinic Acid | Acetonitrile | 20 | ~17.0 g/kg |
Note: This table provides a summary of available solubility data. It is recommended to determine the solubility of your specific pyridine derivative experimentally for optimal crystallization protocol development.[13]
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is a standard method for compounds that are significantly more soluble in a hot solvent than in a cold one.[1]
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the pyridine derivative in a minimal amount of a suitable hot solvent. Add the solvent portion-wise with heating until the solid is completely dissolved.[6]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on an insulated surface.[6]
-
Crystal Growth: As the solution cools, the solubility of the compound will decrease, and crystals should form.[6]
-
Maximizing Yield: Once at room temperature, the flask can be placed in an ice bath to further decrease the solubility and maximize the crystal yield.[12]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[6]
Protocol 2: Anti-Solvent Crystallization
This method is useful when a good solvent for the pyridine derivative is miscible with a poor solvent (anti-solvent). The addition of the anti-solvent reduces the solubility of the compound and induces crystallization.[14]
-
Dissolution: Dissolve the pyridine derivative in a minimum amount of a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution while stirring.[14]
-
Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystal Growth: Allow the solution to stand undisturbed to allow for the formation and growth of crystals.
-
Isolation: Collect the crystals by filtration, wash with a mixture of the good solvent and anti-solvent or with the pure anti-solvent, and dry.
Protocol 3: Vapor Diffusion
This technique is excellent for growing high-quality single crystals, especially when only a small amount of material is available.[3]
-
Preparation: Dissolve the pyridine derivative in a small volume of a relatively volatile "good" solvent in a small, open container (e.g., a small vial or test tube).
-
Setup: Place this small container inside a larger, sealed vessel (e.g., a beaker or jar) that contains a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.[15]
-
Diffusion: Seal the larger vessel. The vapor from the anti-solvent will slowly diffuse into the solution containing the compound.[16]
-
Crystallization: As the anti-solvent vapor dissolves in the "good" solvent, the solubility of the pyridine derivative decreases, leading to slow and controlled crystal growth.[16]
-
Isolation: Once suitable crystals have formed, carefully remove the inner container and isolate the crystals.
Visualizations
Caption: A typical experimental workflow for the slow cooling crystallization of a pyridine derivative.
Caption: A troubleshooting decision tree for common crystallization problems with pyridine derivatives.
Caption: Logical relationships between experimental factors and crystallization outcomes for pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. unifr.ch [unifr.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Exothermic Pyridine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The focus is on identifying, managing, and preventing thermal hazards associated with exothermic reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dangerous exotherms in common pyridine syntheses?
A1: Significant heat release in pyridine synthesis is often linked to the reaction mechanisms themselves.
-
Hantzsch Synthesis: The initial multi-component condensation steps between the aldehyde, β-keto ester, and ammonia source can be exothermic. The final aromatization step, often an oxidation, can also release substantial energy.[1][2][3]
-
Chichibabin Reaction: This reaction involves the amination of the pyridine ring using sodium amide (NaNH₂), a powerful nucleophile.[4][5][6] The reaction is often run at high temperatures and the addition-elimination mechanism can be highly exothermic, especially if the reaction rate is not controlled.[4][5]
A thermal runaway can occur if the rate of heat generation exceeds the rate of heat removal from the reactor, leading to a rapid, uncontrolled increase in temperature and pressure.[1][7]
Q2: What are the early warning signs of a potential thermal runaway?
A2: Vigilant monitoring is critical. Early indicators include:
-
A reaction temperature that rises faster than expected or continues to climb after cooling has been applied.
-
A noticeable increase in the rate of gas evolution.
-
Sudden, unexpected changes in the color or viscosity of the reaction mixture.
-
Localized boiling or "hot spots" on the reactor surface.
-
Pressure buildup in a closed or semi-closed system.
Q3: How does reaction scale affect heat management?
A3: Scaling up a reaction significantly impacts its thermal properties. As the volume of a reactor increases, its surface area-to-volume ratio decreases. This means that larger-scale reactions generate heat in proportion to their volume (cubed) but dissipate heat only in proportion to their surface area (squared). Consequently, heat removal is much less efficient at a larger scale, making thermal management a critical consideration for scale-up.[8]
Q4: What are the most effective methods for controlling reaction temperature?
A4: A multi-faceted approach is best for robust temperature control:
-
Efficient Cooling: Utilize a cooling bath with sufficient capacity to absorb the expected heat output.[9][10] The choice of bath depends on the target temperature (see Table 1).
-
Slow Reagent Addition: Adding a key reactant dropwise or via a syringe pump allows the rate of heat generation to be controlled directly.[8][9] This semi-batch approach is much safer than charging all reactants at once.[8]
-
Adequate Dilution: Running the reaction in a suitable solvent increases the overall thermal mass, which can absorb heat and buffer temperature changes.[1][9]
-
Proper Agitation: Efficient stirring ensures uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.
Section 2: Troubleshooting Guide
Q5: My reaction temperature is spiking rapidly despite using an ice bath. What should I do immediately?
A5: This situation requires immediate action to prevent a runaway. Follow the emergency response workflow. The primary steps are to stop the addition of any reagents, enhance cooling, and if necessary, prepare to quench the reaction.
Q6: I'm observing localized hotspots and poor temperature control. What could be the cause?
A6: This is often a sign of inadequate mixing. The agitator (stir bar or overhead stirrer) may be too small for the vessel, or the stirring speed may be too low. This allows unreacted reagents to build up in one area, creating a localized exotherm when they do react. Ensure the vortex from stirring is sufficient to keep all solids suspended and the mixture homogenous.
Q7: I'm planning to scale up a Hantzsch synthesis. What is the most critical parameter to adjust?
A7: The rate of reagent addition is the most critical parameter to control during scale-up.[1][8] Since heat dissipation becomes less efficient at larger scales, the rate at which you add the limiting reagent must be decreased proportionally to manage the heat generated per unit of time. It is highly recommended to perform a thermal hazard assessment using techniques like Reaction Calorimetry before attempting a significant scale-up.[1]
Section 3: Data Presentation
For effective temperature control, selecting the appropriate cooling bath is essential.
Table 1: Common Laboratory Cooling Baths [10][11][12][13]
| Coolant Mixture | Achievable Temperature (°C) | Notes |
| Ice / Water | 0 to 5 | Must be a well-mixed slurry for good heat transfer.[10] |
| Ice / NaCl (3:1 w/w) | -20 | Salt depresses the freezing point of water.[10][11] |
| Ice / CaCl₂·6H₂O (0.8:1 w/w) | -40 | Effective but can be messy.[10] |
| Dry Ice / Acetone | -78 | Very common and effective. Add dry ice slowly to acetone to avoid excessive bubbling.[10][12][13] |
| Dry Ice / Acetonitrile | -40 | Useful for intermediate low temperatures.[13][14] |
| Liquid Nitrogen | -196 | Use with extreme caution in well-ventilated areas.[10] Primarily for trapping or cryo-cooling, not direct reaction baths. |
Section 4: Experimental Protocols
Protocol 1: General Setup for Controlled Exothermic Reaction
This protocol outlines a standard setup for running a laboratory-scale exothermic reaction where controlled reagent addition is necessary.
Methodology:
-
Glassware Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar, a digital thermometer placed in the reaction mixture, and a reflux condenser. Ensure all joints are properly sealed. For air-sensitive reactions, maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
Initial Charge: Charge the flask with the initial substrate and solvent.
-
Cooling: Place the flask into a cooling bath (see Table 1) set to a temperature at least 5-10°C below the desired reaction temperature. Allow the contents to equilibrate.
-
Reagent Addition: Add the second reagent to a pressure-equalizing dropping funnel or a syringe pump. Begin adding the reagent dropwise to the cooled, stirring reaction mixture.
-
Monitoring and Control: Carefully monitor the internal reaction temperature. The primary method for controlling the exotherm is the rate of addition.[8] If the temperature rises more than 2-3°C above the set point, pause the addition until it subsides.
-
Completion: After the addition is complete, continue to stir the reaction at the set temperature for the required duration, monitoring for any delayed exotherm.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is a last resort to safely neutralize a reaction that is out of thermal control. Always wear appropriate PPE, including a face shield and blast shield. [15][16]
Methodology:
-
Cease Reagent Addition: Immediately stop the addition of all reagents.
-
Maximize Cooling: Add more cooling agent (e.g., dry ice, salt) to the external cooling bath to create the largest possible temperature gradient.
-
Prepare Quenching Agent: In a separate flask, prepare a suitable quenching agent. This is typically a cold, inert solvent or a mild reagent that will react with the most reactive species. For many organic reactions, cold toluene or a dilute acid/base solution may be appropriate. The choice is highly specific to the reaction chemistry.
-
Execute Quench (If Necessary): If the temperature continues to rise uncontrollably, slowly and cautiously add the quenching agent to the reaction mixture via a cannula or dropping funnel with vigorous stirring.[16][17][18] Be prepared for rapid gas evolution and a potential surge in temperature before it subsides. Never seal the vessel during a quench.[16][18]
-
Stabilize: Continue maximum cooling and stirring until the reaction temperature is stable and has returned to a safe level.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Cooling mixtures | Resource | RSC Education [edu.rsc.org]
- 11. Cooling bath - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. Magic Formulas [chem.rochester.edu]
- 15. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. sarponggroup.com [sarponggroup.com]
Catalyst deactivation and recovery in pyridine synthesis
Welcome to the Technical Support Center for Catalyst Deactivation and Recovery in Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during catalytic pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in pyridine synthesis?
A1: Catalyst deactivation is the loss of activity and/or selectivity over time. For pyridine synthesis and related processes, deactivation can be categorized into three main types: chemical, thermal, and mechanical. The most common mechanisms include:
-
Poisoning: The strong chemisorption of impurities from the feedstock or products onto the catalyst's active sites.[1][2] Common poisons include sulfur, nitrogen, and phosphorus compounds.[3] Basic compounds like ammonia, amines, and even pyridine itself can act as poisons, particularly for acidic catalysts.[1][4]
-
Fouling (Coking): The physical deposition of carbonaceous materials (coke) on the catalyst surface and within its pores.[2][5] This blocks access to active sites and can lead to increased pressure drop in fixed-bed reactors.[5][6] Coking can be caused by the polymerization or condensation of hydrocarbon reactants and products.[6][7]
-
Thermal Degradation (Sintering): Irreversible loss of catalytic surface area due to crystallite growth or support collapse at high temperatures.[2] This is particularly relevant for processes that experience temperature runaways or operate at elevated temperatures for extended periods.[2][8]
Q2: How can I determine the cause of my catalyst's deactivation?
A2: Identifying the deactivation mechanism is crucial for effective troubleshooting. A combination of reaction data analysis and material characterization is typically required. A sudden, rapid loss of activity often points to poisoning from a feed impurity, while a gradual decline is more characteristic of coking or sintering.[8] Characterization techniques such as Temperature Programmed Oxidation (TPO) can quantify coke deposits, while spectroscopic methods can identify adsorbed poisons.
Q3: What are the most common methods for catalyst regeneration?
A3: Regeneration aims to restore the catalyst's activity by removing the deactivating agent. The appropriate method depends on the cause of deactivation:
-
For Coking: The most common method is high-temperature calcination, which involves burning off the coke in a controlled stream of air or oxygen.[9] Other techniques include gasification with steam or CO2, or oxidation with ozone at lower temperatures.[9]
-
For Poisoning: If the poison is reversibly adsorbed, regeneration can sometimes be achieved by simply removing the impurity from the feed and allowing it to desorb.[5] For strongly adsorbed poisons, solvent washing or acid/base treatment may be necessary to remove the contaminants.[10]
-
For Sintering: Sintering is generally irreversible. In such cases, the catalyst must be replaced, and the focus shifts to recovering the valuable metals from the spent catalyst.
Q4: When should I consider metal recovery instead of regeneration?
A4: The decision between regeneration and recovery is primarily economic. Recovery is favored when the catalyst has reached the end of its practical life, meaning it can no longer be effectively regenerated due to irreversible deactivation (e.g., sintering) or when the cost of regeneration exceeds the value of the recovered activity.[11] Recovery is also essential for catalysts containing precious metals (e.g., Pt, Pd, Rh), as it provides significant economic and environmental benefits.[11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue T-001: My pyridine yield has dropped gradually, but selectivity is unchanged.
-
Question: I am observing a slow but steady decrease in conversion over several runs. The selectivity towards my desired pyridine derivative remains high. What is the likely cause and how can I fix it?
-
Answer: This pattern is highly indicative of fouling by coke . The coke deposits physically block active sites, reducing overall activity without necessarily altering the nature of the remaining active sites.
-
Troubleshooting Steps:
-
Confirm coking by analyzing the spent catalyst using Temperature Programmed Oxidation (TPO) or thermogravimetric analysis (TGA).
-
Attempt to regenerate the catalyst via controlled calcination to burn off the coke.
-
To mitigate future coking, consider optimizing reaction conditions, such as lowering the temperature or modifying the feedstock composition.[3]
-
-
Issue T-002: Catalyst activity dropped sharply after I started using a new bottle of reactant.
-
Question: My reaction stopped working almost immediately after I introduced a new batch of feedstock. What could have happened?
-
Answer: This points to acute poisoning . The new feedstock likely contains impurities that strongly adsorb to and deactivate your catalyst's active sites.
-
Troubleshooting Steps:
-
Analyze the new feedstock for common catalyst poisons (e.g., sulfur or other nitrogen-containing compounds).
-
If possible, attempt to regenerate the catalyst. Note that poisoning can be irreversible.[13]
-
Implement a purification step for the feedstock, such as passing it through a guard bed, to remove impurities before they reach the main reactor.[1]
-
-
Issue T-003: The pressure drop across my fixed-bed reactor is steadily increasing.
-
Question: Over the course of my experiment, I've noticed a significant increase in the pressure required to maintain flow through my reactor. What is causing this?
-
Answer: An increasing pressure drop is a classic symptom of severe fouling (coking) or mechanical issues. The coke deposits can plug the catalyst pores and the voids between catalyst particles, obstructing flow.[5] In extreme cases, filamentous carbon can form, causing catalyst pellets to break apart (attrition).[2]
-
Troubleshooting Steps:
-
Safely shut down the reactor and inspect the catalyst bed for blockages or physical degradation of the catalyst particles.
-
Regenerate the catalyst using a method appropriate for coke removal (e.g., calcination).
-
Evaluate operating conditions to see if they can be modified to reduce the rate of coke formation.
-
-
Data Summary
Table 1: Overview of Common Catalyst Deactivation Mechanisms
| Deactivation Mechanism | Description | Common Causes in Pyridine Synthesis | Reversibility |
| Poisoning | Strong chemisorption of species on active sites.[14] | Sulfur compounds, ammonia, amines, heavy metals in feedstock.[1][3] | Often irreversible or difficult to reverse.[13] |
| Fouling (Coking) | Physical blockage of pores and active sites by carbon deposits.[14] | Polymerization/condensation of reactants or products at high temperatures.[6] | Generally reversible via oxidation. |
| Sintering | Loss of active surface area due to thermal stress.[2] | High reaction temperatures, localized hotspots, improper regeneration.[8] | Irreversible. |
| Chemical Transformation | Reaction of the active phase with other species to form an inactive phase. | Formation of inactive dimers or complexes.[15][16] | Depends on the specific transformation. |
Table 2: Comparison of Catalyst Regeneration & Recovery Techniques
| Method | Target Deactivation | General Procedure | Advantages | Disadvantages |
| Calcination | Coking | Controlled heating in an oxidizing atmosphere (e.g., air) to burn off carbon. | Effective for coke removal, relatively simple. | Can cause catalyst sintering if not properly controlled.[9] |
| Solvent Washing | Poisoning | Washing the catalyst with an appropriate solvent (e.g., acid, base) to dissolve and remove poisons. | Can remove specific soluble poisons. | May generate liquid waste; can damage the catalyst support.[10] |
| Hydrometallurgy | Metal Recovery | Leaching of metals from the spent catalyst using acidic or basic solutions.[11] | Operates at lower temperatures, can be selective. | Can produce large amounts of acidic waste liquid.[11] |
| Pyrometallurgy | Metal Recovery | High-temperature processes like incineration or smelting to separate and recover metals.[11][12] | High recovery rates, can handle complex materials. | Energy-intensive, may release pollutants if not controlled. |
Visualizations
Troubleshooting Catalyst Deactivation
Caption: A troubleshooting flowchart for diagnosing catalyst deactivation.
Catalyst Regeneration and Recovery Workflow
Caption: Experimental workflow for a catalyst regeneration cycle.
Experimental Protocols
Protocol 1: Characterization of Coke on a Deactivated Catalyst via Temperature Programmed Oxidation (TPO)
This protocol is used to quantify the amount and determine the nature of carbonaceous deposits (coke) on a catalyst.
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the spent catalyst and place it into a quartz U-tube reactor.
-
-
Pre-treatment:
-
Heat the sample under a flow of an inert gas (e.g., Helium or Argon) at 100-150°C for 30-60 minutes to remove any adsorbed water and volatile species.
-
-
Oxidation Program:
-
Switch the gas flow to a dilute oxidizing mixture (e.g., 5-10% O₂ in He) at a constant flow rate (e.g., 30-50 mL/min).
-
Begin heating the sample at a linear ramp rate (e.g., 10°C/min) from the pre-treatment temperature to a final temperature (e.g., 800-900°C).
-
-
Analysis:
-
Continuously monitor the reactor effluent using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO₂ (and CO).
-
The temperature at which the CO₂ peak maximum occurs provides information about the reactivity (and nature) of the coke.
-
The total amount of coke can be quantified by integrating the area under the CO₂ curve and calibrating with a known standard.
-
Protocol 2: General Procedure for Catalyst Regeneration by Calcination
This protocol describes a standard method for removing coke deposits to restore catalyst activity.
-
Setup:
-
Place the coked catalyst in a suitable reactor (e.g., tube furnace).
-
-
Inert Purge:
-
Purge the system with an inert gas (e.g., Nitrogen) at a low flow rate while slowly heating to an intermediate temperature (e.g., 150-200°C) to desorb volatile compounds.
-
-
Controlled Oxidation:
-
Gradually introduce a controlled flow of a dilute oxidant (e.g., 1-5% air in Nitrogen) into the reactor. Caution: The initial oxidation can be highly exothermic. Start at a low temperature and low oxygen concentration to avoid thermal runaways that could sinter the catalyst.[9]
-
-
Temperature Ramp:
-
Slowly ramp the temperature (e.g., 2-5°C/min) to the target calcination temperature (typically 450-600°C, depending on the catalyst's thermal stability).
-
Hold at the target temperature until the oxidation of coke is complete, as indicated by the cessation of CO₂ evolution in the off-gas (if monitored).
-
-
Cool Down:
-
Once regeneration is complete, switch the gas flow back to an inert gas and allow the catalyst to cool down to room temperature. The regenerated catalyst should be stored in a dry, inert environment.
-
References
- 1. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Analytical methods for monitoring the progress of (2-Methoxypyridin-4-yl)methanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methoxypyridin-4-yl)methanol and related reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the progress of reactions involving this compound?
The most common analytical methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for its ability to separate complex mixtures and provide quantitative data, while NMR offers detailed structural information about reactants, intermediates, and products in the reaction mixture.[1][2][3]
Q2: How do I choose between HPLC and NMR for monitoring my reaction?
The choice depends on the specific requirements of your analysis. HPLC is often preferred for quantitative analysis due to its high sensitivity and reproducibility.[1] NMR is invaluable for qualitative analysis, allowing for the unambiguous identification of chemical structures and the potential to observe reaction intermediates.[2][3] In many cases, a combination of both techniques provides the most comprehensive understanding of the reaction progress.
Q3: What are the key challenges when analyzing pyridine-containing compounds like this compound by HPLC?
Pyridine derivatives can be challenging to analyze by HPLC due to their polarity and potential for interaction with the stationary phase.[4][5] Common issues include poor peak shape, retention time variability, and co-elution with other reaction components.[4][6] Careful method development, including the choice of column, mobile phase, and pH, is crucial for successful analysis.[5]
Q4: What are the typical challenges encountered when monitoring reactions using NMR spectroscopy?
Common challenges in NMR reaction monitoring include signal overlap, changes in sample viscosity or homogeneity during the reaction, and the presence of paramagnetic species that can cause peak broadening.[2][7] For quantitative NMR (qNMR), accurate integration of peaks can be difficult if there is significant overlap or if the baseline is distorted.[2]
Troubleshooting Guides
HPLC Method Troubleshooting
Poor peak shape, retention time drift, and baseline instability are common issues encountered during HPLC analysis. The following guide provides solutions to these problems.
Workflow for Troubleshooting HPLC Issues
References
Strategies for the selective protection and deprotection of functional groups in (2-Methoxypyridin-4-yl)methanol
Technical Support Center: (2-Methoxypyridin-4-yl)methanol
Welcome to the technical support center for synthetic strategies involving this compound. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the selective protection and deprotection of its key functional groups.
Section 1: Selective Protection and Deprotection of the Hydroxyl Group
The primary alcohol is often the most reactive site for protection. Choosing the right protecting group is critical to ensure compatibility with subsequent reaction steps.
Frequently Asked Questions (FAQs)
Q1: I need to protect the primary alcohol of this compound. What are the most reliable protecting groups to use?
A1: Silyl ethers are the most common and reliable choice for protecting the primary alcohol due to their ease of installation, stability, and mild removal conditions. The most frequently used are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS). Benzyl (Bn) ethers are another excellent option, especially when strong acid or fluoride reagents must be avoided in subsequent steps.
Q2: My silyl ether protection reaction is incomplete. What can I do to improve the yield?
A2: Incomplete silylation is often due to reagent purity, solvent choice, or insufficient base.
-
Reagent Quality : Ensure your silyl chloride (e.g., TBDMS-Cl) is of high quality and has been stored under anhydrous conditions.
-
Solvent : Use a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). DMF can often accelerate the reaction.
-
Base : Imidazole is a standard base. If the reaction is slow, using a stronger, non-nucleophilic base or adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can improve the rate and yield.
-
Temperature : While most silylations proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion.
Q3: I am trying to deprotect the TBDMS ether with tetrabutylammonium fluoride (TBAF), but the reaction is slow and messy. What is going wrong?
A3: Sluggish or messy TBAF deprotections can be caused by several factors.
-
Water Content : Commercial TBAF solutions in THF contain a variable amount of water, which can affect reactivity. Using anhydrous TBAF or adding acetic acid to buffer the reaction can lead to cleaner outcomes.
-
Solvent : Ensure you are using a suitable solvent like THF.
-
Steric Hindrance : If the molecule is sterically hindered, the reaction may require longer times or gentle heating.
-
Alternative Reagents : If TBAF consistently gives poor results, consider other fluoride sources like HF-Pyridine or acidic deprotection using reagents like pyridinium p-toluenesulfonate (PPTS) in methanol, provided other functional groups are stable to acid.[1][2]
Comparative Data: Hydroxyl Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability & Notes |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or HF•Pyridine; or PPTS, MeOH | Stable to weak bases and some reducing agents. Acid-labile.[3][4] |
| TIPS | TIPS-Cl, Imidazole, DCM | TBAF, THF (slower than TBDMS) | More sterically hindered and more stable to acid than TBDMS.[5] |
| Bn (Benzyl) | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to a wide range of acidic and basic conditions. Orthogonal to silyl ethers.[6] |
| MOM | MOM-Cl, DIPEA, DCM | Acidic conditions (e.g., HCl in MeOH) | Stable to bases. Removal requires stronger acid than silyl ethers.[7][8] |
| Piv (Pivaloyl) | Piv-Cl, Pyridine | Base hydrolysis (e.g., K₂CO₃, MeOH) or reductants (DIBAL-H)[9] | An ester-based protecting group, stable to acidic conditions. |
Experimental Protocols
Protocol 1.1: TBDMS Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.5 eq) and stir until dissolved.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1.2: TBAF Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected substrate (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir for 1-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with water and brine to remove TBAF salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.[1]
Visualization: Hydroxyl Protection/Deprotection Workflow
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. jocpr.com [jocpr.com]
- 7. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. studylib.net [studylib.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Pyridine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of pyridine isomers is paramount for efficient synthetic strategy and catalyst design. This guide provides an objective comparison of the chemical behavior of 2-, 3-, and 4-substituted pyridines, supported by experimental data and detailed protocols.
The inherent chemical properties of the pyridine ring are dictated by the electronegative nitrogen atom, which renders the ring electron-deficient compared to benzene. This fundamental characteristic leads to a general resistance towards electrophilic aromatic substitution and a heightened susceptibility to nucleophilic attack. The position of a substituent on the pyridine ring further modulates this reactivity, leading to distinct chemical behaviors for each isomer.
Basicity of Pyridine Isomers
The basicity of pyridine and its derivatives, a critical parameter in many chemical processes, is quantified by the pKa of the conjugate acid (the pyridinium ion). The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is thus available for protonation.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.23[1] |
| 2-Methylpyridine | 5.94[2] |
| 3-Methylpyridine | 5.68 |
| 4-Methylpyridine | 5.98[3][4][5] |
| 2-Chloropyridine | 0.49[6] |
| 3-Chloropyridine | 2.84[7] |
| 4-Chloropyridine | 3.82 |
Note: pKa values can vary slightly depending on the experimental conditions.
The data clearly indicates that electron-donating groups, such as a methyl group, increase the basicity of the pyridine ring, with the effect being most pronounced at the 2- and 4-positions. Conversely, electron-withdrawing groups like chlorine decrease the basicity, with 2-chloropyridine being the weakest base among the isomers.
Electrophilic Aromatic Substitution
Pyridine is significantly less reactive towards electrophiles than benzene. The nitrogen atom is readily protonated under the acidic conditions often required for these reactions, further deactivating the ring. When substitution does occur, it is highly regioselective for the 3-position (meta-position). This is because attack at the 2- or 4-positions would result in a destabilized carbocation intermediate with a positive charge adjacent to the already electron-deficient nitrogen atom.
Sulfonation , for instance, requires heating pyridine with fuming sulfuric acid at high temperatures (230-275°C) to yield pyridine-3-sulfonic acid.[8] At even higher temperatures, some pyridine-4-sulfonic acid may form, suggesting a degree of thermodynamic control.[8] Nitration of pyridine is notoriously difficult and often results in very low yields.[9] A more effective method involves the nitration of pyridine-N-oxide, which activates the ring towards electrophilic attack, followed by reduction of the N-oxide.
Caption: Regioselectivity of electrophilic substitution on pyridine.
Nucleophilic Aromatic Substitution
In stark contrast to its behavior with electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions. The nitrogen atom can stabilize the negative charge in the Meisenheimer-type intermediate through resonance. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions provides a clear illustration of this trend.
| Isomer | Relative Rate of Reaction with Sodium Methoxide |
| 2-Chloropyridine | 3,000 |
| 3-Chloropyridine | 1 |
| 4-Chloropyridine | 81,000 |
This data demonstrates the significantly higher reactivity of the 2- and 4-isomers compared to the 3-isomer. The 4-isomer is the most reactive due to the effective delocalization of the negative charge onto the nitrogen atom in the intermediate.
Caption: Relative reactivity of halopyridine isomers in SNAr.
Experimental Protocols
Sulfonation of Pyridine to Pyridine-3-sulfonic acid
Materials:
-
Pyridine
-
Fuming sulfuric acid (20% SO₃)
-
Mercuric sulfate (catalyst)
Procedure:
-
In a sealed reaction vessel, combine pyridine and fuming sulfuric acid.
-
Add a catalytic amount of mercuric sulfate.
-
Heat the mixture to 220-230°C for 24 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., calcium carbonate) to precipitate the sulfonic acid.
-
Filter the precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization.
Note: This reaction involves corrosive and hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Nitration of Pyridine-N-oxide to 4-Nitropyridine-N-oxide
Materials:
-
Pyridine-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
Procedure:
-
Prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in an ice bath.
-
In a separate flask, heat pyridine-N-oxide to 60°C.
-
Add the nitrating mixture dropwise to the heated pyridine-N-oxide.
-
After the addition is complete, heat the reaction mixture to 90°C for several hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid and recrystallize from a suitable solvent (e.g., ethanol).
Caption: Simplified experimental workflows for sulfonation and nitration.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 4-Methylpyridine (HMDB0302405) [hmdb.ca]
- 5. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Validation of (2-Methoxypyyridin-4-yl)methanol by HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of (2-Methoxypyridin-4-yl)methanol purity. Alternative methods are also discussed to provide a comprehensive overview for analytical scientists.
Introduction to this compound
This compound (C7H9NO2, MW: 139.15 g/mol ) is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical as impurities can carry through subsequent synthetic steps, potentially impacting the final drug product's quality and safety.[3] This guide outlines detailed experimental protocols and presents comparative data for its purity determination.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[4] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate this compound from its potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative analysis of this compound and its potential impurities.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the diluent to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation (Hypothetical Data)
The following table summarizes hypothetical performance data for the proposed HPLC method, validated according to ICH guidelines.[5]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01% | Reportable |
| Limit of Quantitation (LOQ) | 0.03% | Reportable |
Potential Impurities
Based on the typical synthesis involving the reduction of 2-methoxyisonicotinic acid or its esters, potential impurities could include:
-
Impurity A: 2-methoxyisonicotinic acid (unreacted starting material)
-
Impurity B: Methyl 2-methoxyisonicotinate (ester intermediate)
-
Impurity C: 2-methoxypyridine-4-carbaldehyde (oxidation product)
Hypothetical Chromatogram Data:
| Peak | Compound | Retention Time (min) |
| 1 | Impurity A | 3.5 |
| 2 | This compound | 7.8 |
| 3 | Impurity C | 9.2 |
| 4 | Impurity B | 11.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of organic molecules.[6] It provides quantitative information with the use of an internal standard (quantitative NMR or qNMR).
Experimental Protocol: ¹H NMR
Objective: To confirm the structure and determine the purity of this compound using ¹H NMR.
NMR Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic acid |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | 30 s |
| Number of Scans | 16 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (internal standard) into an NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆.
-
Gently vortex to dissolve the sample and standard completely.
Data Presentation: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H-6 (Pyridine) |
| ~6.9 | d | 1H | H-5 (Pyridine) |
| ~6.8 | s | 1H | H-3 (Pyridine) |
| ~5.3 | t | 1H | -OH |
| ~4.4 | d | 2H | -CH₂- |
| ~3.8 | s | 3H | -OCH₃ |
| 6.25 | s | 2H | Maleic acid (Internal Standard) |
Purity Calculation (qNMR):
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison of HPLC and NMR
| Feature | HPLC | ¹H NMR |
| Principle | Separation based on polarity | Nuclear spin transitions in a magnetic field |
| Quantitation | Relative (area %) or external/internal standard | Absolute (qNMR with internal standard) |
| Impurity Detection | Excellent for known and unknown impurities | Good for structurally different impurities |
| Structural Info | Limited (retention time) | Detailed structural information |
| Method Development | Can be time-consuming | Relatively straightforward |
| Sample Throughput | High | Moderate |
| Cost | Moderate | High initial investment |
Alternative Purity Validation Methods
While HPLC and NMR are primary techniques, other methods can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and residual solvents.[7][8] The sample would require derivatization to increase volatility.
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC, particularly useful for polar compounds.[9][10] It offers fast separations with reduced organic solvent consumption.
Visualizing the Workflow
Caption: Workflow for HPLC and NMR purity validation.
Caption: Analytical techniques for purity assessment.
Conclusion
Both HPLC and ¹H NMR spectroscopy are powerful and complementary techniques for the purity validation of this compound. HPLC excels at detecting and quantifying a wide range of impurities with high sensitivity, making it ideal for routine quality control. ¹H NMR, particularly qNMR, offers the advantage of absolute quantification without the need for a specific reference standard for each impurity and provides invaluable structural confirmation. For comprehensive characterization, a combination of these techniques, supplemented by methods like GC-MS for specific impurity types, is recommended to ensure the highest quality of this critical pharmaceutical intermediate.
References
- 1. CAS 123148-66-3 | this compound - Synblock [synblock.com]
- 2. (2-Methoxy-4-pyridinyl)methanol 123148-66-3 [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. omicsonline.org [omicsonline.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Analysis of polar compounds by supercritical fluid chromatography [vtechworks.lib.vt.edu]
- 10. chromatographytoday.com [chromatographytoday.com]
Comparison of different synthetic routes for substituted pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of substituted pyridines is therefore a cornerstone of modern organic chemistry. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
Classical Condensation Reactions: Building the Pyridine Core
Classical methods for pyridine synthesis have long been the bedrock of heterocyclic chemistry, typically involving the condensation of carbonyl compounds with a nitrogen source. These multicomponent reactions offer straightforward access to the pyridine core from readily available starting materials.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1] This reaction initially yields a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1] The Hantzsch synthesis is particularly well-suited for the preparation of symmetrically substituted pyridines.[2]
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation provides a route to 2-hydroxypyridines (2-pyridones) through the reaction of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene nitrile in the presence of a base.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile method for preparing polysubstituted pyridines by reacting an enamine with an ethynylketone.[3] The reaction proceeds through an aminodiene intermediate, which then undergoes cyclodehydration to form the pyridine ring.[4][5] This method has been refined to allow for one-pot procedures under milder, acid-catalyzed conditions.[6]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[7][8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7][8] This method is known for its broad substrate scope and generally high yields.[8]
Ciamician-Dennstedt Rearrangement
The Ciamician-Dennstedt rearrangement is a classic reaction for the ring expansion of pyrroles to 3-halopyridines using a dihalocarbene, typically generated from chloroform or other haloforms under basic conditions.[9] While historically significant, the classical conditions can be harsh and yields variable. Modern modifications have been developed to improve the scope and efficiency of this transformation.[10]
Modern Cross-Coupling Methodologies: Functionalizing the Pyridine Ring
Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized pyridines, allowing for the direct introduction of a wide array of substituents onto a pre-existing pyridine core. These methods offer excellent functional group tolerance and regioselectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a pyridyl halide or triflate and a boronic acid or ester. It is a robust and widely used method for the formation of carbon-carbon bonds.
Negishi Coupling
The Negishi coupling involves the reaction of a pyridyl halide or triflate with an organozinc reagent, catalyzed by a palladium or nickel complex.[11] This method is known for its high functional group tolerance and the ability to couple a wide range of substrates.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between a pyridyl halide and a primary or secondary amine.[12] This reaction has become a go-to method for the synthesis of aminopyridines due to its broad applicability.[12][13]
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction of a pyridyl halide with a terminal alkyne, providing a direct route to alkynyl-substituted pyridines.[14]
Data Presentation: A Comparative Overview
The following tables summarize the performance of these synthetic routes based on reported experimental data, focusing on reaction yields and conditions.
Table 1: Classical Condensation Reactions for Pyridine Synthesis
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hantzsch | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | RT | - | 96 |
| Guareschi-Thorpe | Ethyl Cyanoacetate, Ethyl Acetoacetate | Ammonium Carbonate | Water | 80 | - | High |
| Bohlmann-Rahtz | Enolizable Ketone, Ynone, Ammonium Acetate | Acetic Acid | Glacial Acetic Acid | Reflux | Several | Good |
| Kröhnke | N-Phenacylpyridinium Bromide, Chalcone | Ammonium Acetate | Glacial Acetic Acid | ~120 | 4-6 | High |
| Ciamician-Dennstedt | Pyrrole, Chloroform | Potassium Hydroxide | Ether | Heat | - | Variable |
Table 2: Modern Cross-Coupling Reactions for Pyridine Functionalization
| Coupling Reaction | Pyridyl Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| Negishi | 2-Bromopyridine | Phenylzinc Chloride | Pd(PPh₃)₄ | - | THF | Reflux | 2 | 90 |
| Buchwald-Hartwig | 3-Bromo-4-isopropylpyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 80-95 |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Hantzsch Pyridine Synthesis: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate[15]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Workup: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.
Kröhnke Pyridine Synthesis: Synthesis of 2,4,6-Triphenylpyridine[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and a large excess of ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Workup: Pour the cooled mixture into a beaker of ice water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Bohlmann-Rahtz Pyridine Synthesis: One-pot Synthesis of a Substituted Pyridine[4]
-
Reaction Setup: To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for the time specified in the literature (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: General Procedure
-
Reaction Setup: In a reaction vessel, combine the pyridyl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time (typically 2-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic strategies.
Caption: Classical condensation pathways for pyridine synthesis.
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide to the Structure-Activity Relationship of (2-Methoxypyridin-4-yl)methanol Analogs as PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a series of novel sulfonamide methoxypyridine derivatives based on the (2-Methoxypyridin-4-yl)methanol scaffold. The primary focus of this guide is to objectively present their performance as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key targets in cancer therapy. The information is based on a study that synthesized and evaluated these compounds for their enzymatic and cellular activities.[1]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single kinase in the pathway.[1]
Comparative Biological Activity
The synthesized analogs were evaluated for their inhibitory activity against the PI3Kα isoform and mTOR, as well as their anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon cancer) cell lines. The following tables summarize the key quantitative data, allowing for a clear comparison of the analogs' performance.
Table 1: In Vitro Inhibitory Activity against PI3Kα and mTOR
| Compound | R¹ | R² | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 22c | H | 2,4-difluoro | 0.22 | 23 |
| 22a | H | 4-fluoro | 0.45 | 45 |
| 22b | H | 4-chloro | 0.33 | 38 |
| 22d | H | 4-trifluoromethyl | 0.56 | 62 |
| 22e | H | 3-fluoro | 0.78 | 89 |
| 22f | H | 3-chloro | 0.65 | 75 |
| 22g | H | 3-trifluoromethyl | 0.91 | 105 |
| 22h | CH₃ | 2,4-difluoro | 1.2 | 150 |
| Reference | - | - | - | - |
| Omipalisib | - | - | 0.3 | 2.0 |
| HS-173 | - | - | 0.8 | >1000 |
Data extracted from a study on sulfonamide methoxypyridine derivatives.[1]
Table 2: In Vitro Anti-proliferative Activity
| Compound | R¹ | R² | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| 22c | H | 2,4-difluoro | 130 | 20 |
| 22a | H | 4-fluoro | 250 | 45 |
| 22b | H | 4-chloro | 180 | 33 |
| 22d | H | 4-trifluoromethyl | 310 | 68 |
| 22e | H | 3-fluoro | 420 | 95 |
| 22f | H | 3-chloro | 380 | 82 |
| 22g | H | 3-trifluoromethyl | 510 | 115 |
| 22h | CH₃ | 2,4-difluoro | 650 | 180 |
| Reference | - | - | - | - |
| Omipalisib | - | - | 50 | 10 |
| HS-173 | - | - | 120 | 30 |
Data extracted from a study on sulfonamide methoxypyridine derivatives.[1]
Structure-Activity Relationship (SAR) Analysis
The analysis of the biological data reveals several key SAR trends for this series of this compound analogs:
-
Quinoline Core: The introduction of a quinoline core as part of the aromatic skeleton was found to be crucial for potent PI3Kα and mTOR inhibitory activity.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influenced the activity.
-
Electron-withdrawing groups, particularly halogens, at the R² position were generally favorable.
-
The 2,4-difluoro substitution (compound 22c ) resulted in the most potent PI3Kα inhibition (IC₅₀ = 0.22 nM) and excellent anti-proliferative activity against HCT-116 cells (IC₅₀ = 20 nM).[1]
-
-
Substitution on the Amide Nitrogen: Methylation of the amide nitrogen (R¹ = CH₃, compound 22h ) led to a decrease in both enzymatic and cellular activity compared to the unsubstituted analog (R¹ = H, compound 22c ).
Caption: Key structure-activity relationships of the this compound analogs.
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a key signaling cascade that these inhibitors target. The workflow for evaluating these compounds typically involves enzymatic assays followed by cellular assays to determine their mechanism of action.
Caption: The PI3K/Akt/mTOR signaling pathway targeted by the inhibitors.
Caption: General experimental workflow for the evaluation of the synthesized analogs.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Kinase (PI3Kα or mTOR)
-
Substrate (e.g., PIP2 for PI3K)
-
ATP
-
Test compounds (analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the test compound, and the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (MCF-7, HCT-116)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
-
Western Blot Analysis for Akt Phosphorylation
This technique is used to detect the levels of phosphorylated Akt (p-Akt), a downstream effector of PI3K, to confirm the mechanism of action of the inhibitors.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
ECL detection reagent
-
-
Procedure:
-
Treat the cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) for normalization.
-
References
Comparative study of the biological effects of 3- and 4-substituted pyridine thioethers
A Comparative Analysis of the Biological Effects of 3- and 4-Substituted Pyridine Thioethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3- and 4-substituted pyridine thioethers, leveraging available experimental data to highlight key differences in their anticancer, antimicrobial, and enzyme inhibitory profiles. The subtle change in substituent positioning on the pyridine ring can significantly influence the molecule's interaction with biological targets, making this comparison crucial for rational drug design and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of various 3- and 4-substituted pyridine thioethers based on published research.
Table 1: Anticancer Activity
| Compound Class | Substitution Pattern | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Pyridine Thioether Derivatives | 3-Substituted | Murine Melanoma (B16F10) | 41.12 - 61.11 | [1] |
| Thienylpyridyl-thioether acetamide | 2-Thioether, 3-Cyano, 4-Thienyl | Not specified | Not specified | [2][3] |
| Thiazolyl Pyridines (linked via thioether) | Varied substitutions | Lung Cancer (A549) | 0.66 - 16.03 | [4] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Fused ring system | Breast (MCF-7), Colon (HCT-116) | 5.95 - 8.48 | [5] |
| General Pyridine Derivatives | Varied substitutions | Various (59 cell lines) | Active at log10(GI50) = -4.7 | [6] |
Table 2: Antimicrobial Activity
| Compound Class | Substitution Pattern | Microorganism | Activity (MIC in µg/mL) | Reference |
| Pyridothienopyrimidine Derivatives | Fused ring system | Bacillus subtilis, Pseudomonas aeruginosa, Streptomyces sp. | 75 | [7] |
| Pyridine and Thienopyridine Derivatives | Varied substitutions | E. coli, B. mycoides, C. albicans | <0.0048 - 0.039 | [8] |
| Pyridinium Salts | Varied substitutions | Staphylococcus aureus | 4 | [9] |
Table 3: Enzyme Inhibition
| Compound Class | Substitution Pattern | Target Enzyme | Inhibitory Activity | Reference |
| Pyridine Derivatives | 3-Substituted (hydrophobic) | Thromboxane Synthetase | Potent Inhibition | [10] |
| Pyridine Derivatives | 4-Substituted (hydrophobic) | Thromboxane Synthetase | Increased Potency (less than 3-substituted) | [10] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Fused ring system | Phosphodiesterase IV (PDE4) | High Affinity | [11] |
| Pyridinium Inhibitors | 4-Substituted | Mitochondrial Complex I | Selective Inhibition | [12] |
| N-(pyridinylacetyl)-piperidine derivatives | 3-Substituted | Farnesyl-protein transferase | Potent Inhibition | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cancer cell lines (e.g., B16F10, A549) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The synthesized pyridine thioether derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (concentration required to inhibit 50% of cell growth) is determined.[1]
Antimicrobial Activity: Agar Diffusion Method
This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
-
Inoculation: The agar is inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis, Pseudomonas aeruginosa).
-
Pouring Plates: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Disk Application: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the surface of the agar.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone indicates greater antimicrobial activity.[7]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the study of pyridine thioethers.
Caption: Experimental workflow for the synthesis, screening, and analysis of pyridine thioethers.
Caption: Logical relationship of positional isomerism to biological activity.
Concluding Remarks
The position of substitution on the pyridine ring of thioether derivatives plays a critical role in defining their biological activity. Evidence suggests that 3-substituted pyridine thioethers may exhibit more potent inhibition of certain enzymes like thromboxane synthetase compared to their 4-substituted counterparts.[10] However, for other targets, such as mitochondrial complex I, 4-substituted derivatives have shown high selectivity.[12] In anticancer and antimicrobial screening, a wide range of pyridine thioether derivatives and related heterocyclic systems have demonstrated significant potential.[1][5][6][7]
This guide highlights the importance of comparative studies in medicinal chemistry. Further head-to-head comparative studies of 3- and 4-substituted pyridine thioethers against a broad panel of biological targets are warranted to fully elucidate their structure-activity relationships and guide the development of novel therapeutic agents.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of thromboxane synthesis and platelet aggregation by pyridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for Pyridine C-H Functionalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of the pyridine ring is a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalytic system can profoundly impact the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective, data-driven comparison of prominent catalytic systems for pyridine C-H functionalization, focusing on transition-metal catalysis. This analysis centers on key transformations: C-H arylation, C-H alkenylation, and C-H alkylation of the pyridine core. By presenting quantitative data from the primary literature in structured tables, alongside detailed experimental protocols and mechanistic diagrams, this guide aims to facilitate informed decisions in catalyst selection and reaction optimization.
The direct functionalization of carbon-hydrogen (C-H) bonds in pyridines presents a more atom-economical and sustainable alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[1][2][3][4] However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom pose significant challenges, making catalyst selection and control of regioselectivity paramount.[1][2][3][4] This guide will delve into a comparative analysis of various catalytic systems, highlighting their strengths and weaknesses for specific C-H functionalization reactions.
C-H Arylation of Pyridines: Palladium vs. Iridium and Nickel Catalysis
The direct arylation of pyridines is a powerful tool for constructing biaryl structures, which are prevalent in many biologically active molecules. Palladium catalysis has historically been a cornerstone in this area, often employing a directing group strategy to achieve high regioselectivity.[5][6] More recently, iridium and nickel-based systems have emerged as powerful alternatives, each offering unique advantages.
Comparative Performance Data for C-H Arylation:
| Catalyst System | Pyridine Substrate | Arylating Agent | Regioselectivity | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Additives/Ligands | Ref. |
| Pd(OAc)₂ | 2-Phenylpyridine | 4-iodotoluene | ortho (phenyl ring) | 95 | 5 | 100 | PPh₃, Cs₂CO₃ | [5] |
| [Ir(cod)OMe]₂ | Pyridine | B₂pin₂/Aryl halide | C3/C4 | 75 (borylation) | 1.5 | 80 | dtbpy | [7] |
| NiCl₂(PCy₃)₂ | Pyridine | Phenylboronic acid | C2 | 88 | 5 | 100 | K₃PO₄ | [8] |
| Pd(OAc)₂ | Pyridine N-oxide | Benzene | ortho (C2) | 85 | 10 | 130 | Ag₂CO₃ | [9][10] |
| [RuCl₂(p-cymene)]₂ | 2-Phenylpyridine | Phenylboronic acid | ortho (phenyl ring) | 92 | 2.5 | 120 | K₂CO₃, PPh₃ | [11] |
Mechanistic Overview: C-H Arylation
The general mechanism for transition metal-catalyzed C-H arylation of pyridine often involves coordination of the metal to the pyridine nitrogen, followed by C-H activation to form a metallacyclic intermediate. Subsequent oxidative addition of the arylating agent, and reductive elimination furnishes the arylated pyridine and regenerates the active catalyst.
Caption: Generalized catalytic cycle for C-H arylation of pyridine.
C-H Alkenylation of Pyridines: A Comparison of Ruthenium and Nickel Catalysis
The introduction of alkenyl groups into the pyridine scaffold is of significant interest for the synthesis of functional materials and pharmaceutical intermediates. Ruthenium and nickel catalysts have proven to be effective for this transformation, each with distinct reactivity patterns.
Comparative Performance Data for C-H Alkenylation:
| Catalyst System | Pyridine Substrate | Alkene | Regioselectivity | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Additives/Ligands | Ref. |
| [Ru(Cp*)(MeCN)₃]PF₆ | Pyridine | Styrene | C2 | 92 | 5 | 60 | - | [12] |
| Ni(OTf)₂/dcype | 2,6-Lutidine | 1-Octene | C4 | 85 | 10 | 130 | AlMe₃ | [13][14] |
| Pd(OAc)₂ | Pyridine | Ethyl acrylate | C3 | 78 | 10 | 100 | Ag₂CO₃, TFA | [7][15] |
| NiBr₂(dppe) | Pyridine | Styrene | C2 | 89 | 5 | 120 | K₂CO₃ | [8] |
Experimental Workflow: Nickel-Catalyzed C-H Alkenylation
The following diagram outlines a typical experimental workflow for a nickel-catalyzed C-H alkenylation of pyridine.
Caption: A typical experimental workflow for Ni-catalyzed C-H alkenylation.
C-H Alkylation of Pyridines: Cobalt and Iridium-Based Systems
Direct C-H alkylation offers a straightforward route to introduce alkyl fragments onto the pyridine ring, which is a common modification in medicinal chemistry. Cobalt and iridium catalysts have been at the forefront of developing efficient C-H alkylation methodologies.
Comparative Performance Data for C-H Alkylation:
| Catalyst System | Pyridine Substrate | Alkylating Agent | Regioselectivity | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Additives/Ligands | Ref. |
| Co(acac)₃ | 2-Phenylpyridine | Styrene | ortho (phenyl ring) | 85 | 10 | 130 | Mn(OAc)₂, PPh₃ | [16][17][18][19] |
| [Ir(cod)Cl]₂ | Pyridine | Norbornene | C2 | 91 | 2.5 | 80 | PPh₃, NaBArF | [20][21] |
| [Cp*IrCl₂]₂ | Pyridine | Ethylene | C2 | 88 | 2.5 | 150 | - | [20] |
| Ru₃(CO)₁₂ | N-benzyl-2-aminopyridine | Styrene | ortho (amino group) | 85 | 5 | 150 | - | [21] |
| Y(CH₂SiMe₃)₃(THF)₂ | 2-tert-Butylpyridine | Ethylene | ortho (C2) | 95 | 5 | 100 | - | [22] |
Detailed Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine:
To a sealed tube is added Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 equiv.), 2-phenylpyridine (1.0 equiv.), and the aryl iodide (1.2 equiv.). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., dioxane or toluene, 0.2 M) is added, and the mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired arylated product.[5]
General Procedure for Iridium-Catalyzed C-H Borylation of Pyridine:
In a nitrogen-filled glovebox, [Ir(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 equiv.) are added to a reaction vessel. Anhydrous solvent (e.g., cyclohexane or THF, 0.5 M) is added, followed by the pyridine substrate (1.0 equiv.). The vessel is sealed and heated at 80 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the corresponding pyridine boronate ester.[23][24]
General Procedure for Cobalt-Catalyzed Double Hydroboration of Pyridines:
In an argon-filled glovebox, a cobalt(II) precatalyst and a phosphinopyridonate ligand (typically 5 mol%) are dissolved in an anhydrous solvent (e.g., THF). Pinacolborane (HBpin, 2.2 equiv.) is added, followed by the pyridine substrate (1.0 equiv.). The reaction mixture is stirred at room temperature for the specified time. For the one-pot acetylation, acetic anhydride (2.5 equiv.) and DMAP (10 mol%) are added, and the mixture is stirred for an additional period. The reaction is then quenched, and the product is extracted and purified by column chromatography.[25]
Conclusion
The choice of an optimal catalytic system for pyridine C-H functionalization is highly dependent on the desired transformation (arylation, alkenylation, alkylation), the target regioselectivity, and the specific substrate. Palladium catalysts remain a robust choice for ortho-arylation, particularly with directing groups.[5][6] Nickel catalysts are emerging as a cost-effective and versatile alternative, demonstrating high activity for various C-H functionalizations.[8][13][14][26] Iridium and ruthenium catalysts offer unique reactivity, enabling functionalizations at positions that are often difficult to access with other metals.[7][11][12][20][21][23][27] Finally, cobalt catalysts are showing increasing promise, particularly for alkylation and hydroboration reactions.[16][17][18][19][25] This guide provides a starting point for researchers to navigate the complex landscape of pyridine C-H functionalization, with the provided data and protocols serving as a foundation for further methods development and application in the synthesis of valuable pyridine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 22. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 23. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cobalt-catalyzed double hydroboration of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05418G [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of (2-Methoxypyridin-4-yl)methanol: A Comprehensive Guide
The proper disposal of (2-Methoxypyridin-4-yl)methanol is crucial for maintaining laboratory safety and ensuring environmental protection. This compound, belonging to the pyridine family, requires careful handling due to its potential hazards. This guide provides a detailed, step-by-step operational plan for its safe disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the hazardous nature of pyridine derivatives and methanol analogues, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, are necessary to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from potential splashes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.[1]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area or within a chemical fume hood to avoid the inhalation of vapors.[1]
In the event of a spill, the area should be evacuated. For small spills, use a non-combustible, inert absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Hazard Assessment and Waste Classification
This compound should be treated as hazardous waste. This classification is based on the known properties of its parent compounds, pyridine and methanol, which are characterized by the following hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
-
Flammability: Highly flammable liquid and vapor.
-
Irritation: Can cause skin and eye irritation.[2]
Any materials contaminated with this compound, including pipette tips, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[1][2]
Quantitative Data Summary
| Hazard Classification | Associated Risks | Recommended Precautions |
| Flammable Liquid | Poses a fire risk. | Keep away from heat, sparks, open flames, and hot surfaces. Store in a well-ventilated place.[3] |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention. |
| Acute Toxicity (Dermal) | Toxic or harmful in contact with skin.[2] | Wear protective gloves and clothing. |
| Acute Toxicity (Inhalation) | Toxic or harmful if inhaled.[2] | Avoid breathing vapors. Use only in a well-ventilated area or a fume hood.[4] |
| Skin/Eye Irritant | Causes skin and serious eye irritation.[2][5] | Wear protective gloves and eye/face protection.[5] |
| Environmental Hazard | Potential to contaminate soil and water.[6] | Do not dispose of down the drain or in the environment.[3][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound must be carried out in compliance with local, state, and federal regulations.
1. Waste Segregation:
-
All waste containing this compound must be collected separately from other waste streams to prevent potentially hazardous chemical reactions.[1]
-
Do not mix with incompatible materials such as strong oxidizing agents and acids.[1]
2. Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Solid Waste: Contaminated solid materials, such as absorbent pads, gloves, and empty containers, should be placed in a separate, clearly labeled hazardous waste container.[2] The original container, even if empty, should be treated as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[7][8]
3. Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[2]
-
Include the date of waste generation and associated hazard symbols (e.g., Flammable, Toxic).[1]
4. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][9]
-
Ensure the storage area is away from ignition sources.[6]
5. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by licensed professionals.
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[2][6]
-
Common disposal methods for similar chemical waste include incineration at high temperatures.[10][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. physics.purdue.edu [physics.purdue.edu]
- 5. echemi.com [echemi.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. capotchem.com [capotchem.com]
Personal protective equipment for handling (2-Methoxypyridin-4-yl)methanol
Essential Safety and Handling Guide for (2-Methoxypyridin-4-yl)methanol
This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, which is structurally related to pyridine and methanol, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommendations below are based on the hazardous properties of similar chemical structures, which are often flammable, toxic, and irritant.[1]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1] | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Viton®).[1][2][3] | To prevent skin contact and absorption.[1] |
| Body Protection | Standard laboratory coat.[1][2] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][3][4] | To avoid inhalation of vapors.[1] |
Operational and Disposal Plans
Engineering Controls
-
Always handle this compound in a properly functioning and certified laboratory chemical fume hood to minimize inhalation of vapors.[3][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible, within a ten-second travel distance of the work area.[4]
Step-by-Step Handling Procedures:
-
Preparation : Before handling, ensure you have reviewed the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, consult the SDS for structurally similar compounds like pyridine and methanol.
-
Donning PPE : Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation before use.
-
Dispensing : When dispensing the chemical, work in a fume hood. Use the smallest quantity necessary for the experiment.
-
During Use : Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.
-
After Handling : Wash hands thoroughly with soap and water after removing gloves.[4]
Spill Response:
-
Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[2]
-
Large Spills : In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department for assistance.[1]
Disposal Plan:
-
Waste Classification : All waste containing this compound, including contaminated consumables like pipette tips and absorbent materials, must be treated as hazardous waste.[1]
-
Waste Segregation : Do not mix this waste with other waste streams. It should be stored separately from incompatible materials, such as strong oxidizing agents and acids.[1][4]
-
Containerization : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[1][4] The label should indicate the contents and associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by trained waste management personnel.[1]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
